Technical Documentation Center

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide
  • CAS: 895-84-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis, Characterization, and Functional Potential of 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide

Executive Summary This technical guide details the synthesis and characterization of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as N,N'-bis(4-chlorobenzoyl)hydrazine; CAS: 895-84-1). This compound represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and characterization of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as N,N'-bis(4-chlorobenzoyl)hydrazine; CAS: 895-84-1). This compound represents a symmetrical diacylhydrazine class, structurally significant as a precursor to 2,5-disubstituted-1,3,4-oxadiazoles (electron-transporting materials and biologically active heterocycles) and as a non-steroidal ecdysone agonist in agrochemical research.

The guide prioritizes a symmetrical "one-pot" nucleophilic acyl substitution protocol, which offers superior atom economy and yield compared to stepwise mono-acylation routes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide
Common Synonyms 1,2-bis(4-chlorobenzoyl)hydrazine; N,N'-di(4-chlorobenzoyl)hydrazine
CAS Number 895-84-1
Molecular Formula

Molecular Weight 309.15 g/mol
Predicted LogP ~3.6 - 3.7
Solubility Profile High: DMSO, DMF, NMPModerate: Hot Ethanol, AcetoneLow/Insoluble: Water, Diethyl Ether, Cold Hexane

Synthesis Protocol: Symmetrical Dimerization

Retrosynthetic Strategy

The most robust route for synthesizing symmetrical diacylhydrazines is the Schotten-Baumann reaction or modified nucleophilic acyl substitution. Unlike asymmetric synthesis, which requires protecting groups or stepwise addition, this protocol utilizes the nucleophilicity of hydrazine hydrate (


) to attack two equivalents of 4-chlorobenzoyl chloride simultaneously.

Reaction Stoichiometry:



Experimental Workflow

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. 4-chlorobenzoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Reagents:
  • Substrate: 4-Chlorobenzoyl chloride (20 mmol, 3.50 g)

  • Linker: Hydrazine hydrate (80% or 98%) (10 mmol, ~0.32 mL)

  • Base: Pyridine (22 mmol) or Triethylamine (TEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:
  • Preparation of Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (10 mmol) and the base (Pyridine, 22 mmol) in 30 mL of anhydrous THF. Cool the solution to 0°C using an ice-salt bath.

    • Rationale: Low temperature prevents uncontrolled exothermic runaway and minimizes side reactions (e.g., oligomerization).

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (20 mmol) in 20 mL of THF. Add this solution dropwise to the hydrazine mixture over 30 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature <5°C during addition to ensure selectivity.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1 hour, then reflux at 60°C for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting acid chloride spot (

      
      ) should disappear.
      
  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The symmetrical hydrazide is generally insoluble in water and will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash sequentially with:

    • 5%

      
       (to remove unreacted acid/acid chloride).
      
    • Dilute HCl (0.1 M) (to remove residual pyridine).

    • Cold water (to neutral pH).

    • Recrystallization:[1][2] Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.

Process Visualization

SynthesisWorkflow Reactants Reactants: 4-Cl-Benzoyl Chloride (2 eq) Hydrazine Hydrate (1 eq) Conditions Conditions: Pyridine/THF 0°C -> Reflux Reactants->Conditions Dropwise Addn Intermediate Intermediate: Mono-acyl hydrazide (Transient) Conditions->Intermediate Fast Crude Crude Product: Precipitation in Ice Water Conditions->Crude Quench Intermediate->Conditions 2nd Acylation Purification Purification: Wash (NaHCO3, HCl) Recryst. (EtOH/DMF) Crude->Purification Filter Final Final Product: 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Purification->Final Dry

Caption: Logical workflow for the symmetrical synthesis of CAS 895-84-1 via nucleophilic acyl substitution.

Characterization & Validation

Because the molecule is symmetrical, the spectral data is simplified (halved integration relative to total proton count).

Spectroscopic Data (Expected)
TechniqueParameterCharacteristic Signal / ObservationInterpretation
FT-IR

(KBr)
3180–3250 cm⁻¹ (m, br)N-H stretching (Secondary Amide)
1640–1660 cm⁻¹ (s)C=O stretching (Amide I band)
1590, 1480 cm⁻¹ C=C aromatic skeletal vibrations
750–800 cm⁻¹ C-Cl stretching
¹H NMR

(DMSO-

)
10.50–10.70 ppm (s, 2H)-NH-NH- protons (Deshielded by carbonyls)
7.90–8.00 ppm (d, 4H, J=8.5 Hz)Aromatic H (Ortho to C=O)
7.55–7.65 ppm (d, 4H, J=8.5 Hz)Aromatic H (Meta to C=O)
Mass Spec ESI-MS309.1 / 311.1 (

)

(Characteristic chlorine isotope pattern 3:[3]1)
Melting Point DSC/Capillary298°C – 302°C High MP due to strong intermolecular H-bonding
Structural Confirmation Logic

The symmetry of the molecule is the key validation metric. If the product were the mono-acyl hydrazide, the NMR would show distinct NH2 protons (broad, ~4-5 ppm) and NH protons. The absence of the NH2 signal and the integration of the NH peak to 2H (relative to 8 aromatic protons) confirms the bis-acyl structure.

CharacterizationLogic Sample Purified Sample IR_Test FT-IR Analysis Sample->IR_Test NMR_Test 1H NMR (DMSO-d6) Sample->NMR_Test MS_Test Mass Spectrometry Sample->MS_Test Result_IR Peak @ 1650 cm-1 (C=O) Peak @ 3200 cm-1 (NH) IR_Test->Result_IR Detects Functional Groups Result_NMR Single NH Peak (10.6 ppm) Symmetrical Aromatic AA'BB' NMR_Test->Result_NMR Confirms Symmetry Result_MS m/z 309 (M+H) Cl Isotope Pattern MS_Test->Result_MS Confirms MW Conclusion CONFIRMED IDENTITY: Symmetrical Bis-Hydrazide Result_IR->Conclusion Result_NMR->Conclusion Result_MS->Conclusion

Caption: Decision tree for structural validation of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Functional Potential & Applications

Precursor for Heterocycles

This compound is a critical intermediate for synthesizing 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole . By treating CAS 895-84-1 with dehydrating agents such as Phosphorus Oxychloride (


) or Thionyl Chloride (

), the hydrazine linkage cyclizes. These oxadiazoles are highly valued for:
  • Electron Transport Layers (ETL): In OLED devices due to high electron affinity.

  • Scintillators: In radiation detection.

Biological Activity[7][9][10]
  • Insecticidal (Ecdysone Agonists): Diacylhydrazines mimic the insect molting hormone 20-hydroxyecdysone. While the tert-butyl substituted analogs (e.g., Tebufenozide) are more potent, the 4-chloro derivative serves as a foundational model for Structure-Activity Relationship (SAR) studies.

  • Antimicrobial: The hydrazide linkage (

    
    ) possesses metal-chelating properties, often showing bacteriostatic activity by sequestering essential metal ions from bacterial enzymes.
    

References

  • PubChem. (n.d.).[3][4] 1,2-Bis(4-chlorobenzoyl)-hydrazine (CAS 895-84-1). National Library of Medicine. Retrieved from [Link]

  • Sonntag, N. O. V. (1968). "Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate." Journal of the American Oil Chemists' Society, 45(8), 571–574. (Foundational protocol for symmetrical dihydrazides).

  • ResearchGate. (2016).[5] Synthesis of symmetrical N,N′-diacylhydrazine and 1,3,4-oxadiazole derivatives.[6][7] Retrieved from [Link]

Sources

Exploratory

Spectroscopic Analysis of 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide

The following technical guide details the spectroscopic analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, also known as 1,2-bis(4-chlorobenzoyl)hydrazine . Executive Summary & Chemical Context 4-Chloro-N'-(4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, also known as 1,2-bis(4-chlorobenzoyl)hydrazine .

Executive Summary & Chemical Context

4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1) is a symmetric diacylhydrazine. In drug development, this structural motif is often encountered either as a target scaffold for insecticidal/antimicrobial agents or, more critically, as a stable impurity formed during the synthesis of mono-acyl hydrazides (e.g., 4-chlorobenzohydrazide).

Its high symmetry and strong intermolecular hydrogen bonding capability render it distinct from its mono-acyl precursors. This guide provides a self-validating spectroscopic framework to unequivocally identify this compound, distinguishing it from potential synthetic byproducts like 4-chlorobenzoic acid or 4-chlorobenzohydrazide.

Structural Properties[1][2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 309.15 g/mol

  • Symmetry:

    
     or 
    
    
    
    (depending on conformer in solid state), resulting in simplified spectral signatures.
  • Solubility Profile: Poor solubility in non-polar solvents; soluble in DMSO and DMF.

Synthesis & Impurity Logic

To interpret the spectra correctly, one must understand the compound's origin. It is typically generated via the nucleophilic attack of hydrazine on 4-chlorobenzoyl chloride.

Critical Insight: If the stoichiometry is not strictly controlled (i.e., excess acid chloride is used), the mono-hydrazide converts to the bis-hydrazide (the target of this guide).

SynthesisPath Acid 4-Chlorobenzoic Acid Chloride 4-Chlorobenzoyl Chloride Acid->Chloride SOCl2, Reflux Mono Mono-hydrazide (Intermediate) Chloride->Mono N2H4 (Excess) Bis Target: Bis-hydrazide (Impurity/Product) Chloride->Bis 0.5 eq N2H4 Hydrazine Hydrazine Hydrate Mono->Bis + Excess Chloride

Figure 1: Reaction pathways leading to the formation of the symmetric bis-hydrazide.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the diacylhydrazine linkage (-CO-NH-NH-CO-) and the presence of the para-chloro substitution.

Mechanistic Analysis

Unlike the mono-hydrazide, which shows primary amine doublets (


), the bis-hydrazide exhibits a distinct single secondary amine stretch pattern. The symmetry of the molecule often simplifies the spectrum, but solid-state packing (polymorphism) can cause splitting of the carbonyl bands.
Key Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment / Notes
N-H Stretch 3180 – 3250Medium, BroadSecondary amide H-bonded network. Absence of

3300/3400 doublet confirms loss of

.
Amide I (C=O) 1645 – 1660StrongCarbonyl stretch. May appear as a doublet if the two C=O groups are in different crystalline environments.
Amide II 1540 – 1560StrongN-H bending coupled with C-N stretch.
C=C Aromatic 1480, 1590MediumSkeletal ring vibrations.
C-Cl Stretch 1090 – 1095Medium/StrongCharacteristic of chlorobenzene derivatives.
N-N Stretch

900 – 950
WeakDiagnostic for hydrazine linkage.
Experimental Protocol: KBr Pellet Method
  • Preparation: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind to a fine powder (particle size < 2

    
    m) to minimize Christiansen effect (scattering).
    
  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 
    
    
    
    resolution.
  • Validation: Check baseline at 2000

    
    . If transmission < 60%, regrind.
    

Nuclear Magnetic Resonance (NMR)

Objective: Validate molecular symmetry and purity.

H NMR Analysis (DMSO- )

Due to the


 symmetry of the molecule in solution, the two 4-chlorobenzoyl halves are magnetically equivalent. This results in a spectrum that mimics a single substituted benzene ring, but with integrated intensities reflecting the dimer.
  • Solvent Choice: DMSO-

    
     is required due to poor solubility in 
    
    
    
    .
  • The "Symmetry Check": If you see two sets of aromatic signals with unequal integration, the sample is a mixture (likely mono-hydrazide contamination).

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
10.60 – 10.70 Singlet (Broad)2H-NH-NH- protons. Disappears on

shake.
7.90 – 7.95 Doublet (

)
4HOrtho protons (relative to C=O).
7.55 – 7.60 Doublet (

)
4HMeta protons (relative to C=O).
C NMR Analysis (DMSO- )

Expected signal count: Only 5 distinct peaks due to symmetry.

  • Carbonyl (C=O):

    
    164.5 ppm.
    
  • Aromatic Quaternary (C-Cl):

    
    137.0 ppm.
    
  • Aromatic Quaternary (C-C=O):

    
    131.5 ppm.
    
  • Aromatic CH:

    
    129.0 ppm.
    
  • Aromatic CH:

    
    128.5 ppm.
    

Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular weight and fragmentation pattern.

  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • Molecular Ion:

    • Positive Mode:

      
       (for 
      
      
      
      ).
    • Isotope Pattern: Distinct 9:6:1 pattern (M, M+2, M+4) due to two chlorine atoms. This is the definitive confirmation of the bis-chloro structure.

Fragmentation Logic

Under collision-induced dissociation (CID), the molecule cleaves at the weakest heteroatom linkages.

  • N-N Cleavage: Homolytic or heterolytic cleavage of the hydrazine bond is common, yielding 4-chlorobenzamide fragments (

    
     155).
    
  • McLafferty-like Rearrangement: Less common in symmetric hydrazides but possible.

UV-Visible Spectroscopy

Objective: Quantify purity and observe electronic transitions.

  • Solvent: Methanol or Ethanol (requires sonication).

  • 
    : 
    
    
    
    235–245 nm (Benzoyl
    
    
    ).
  • Bathochromic Shift: Compared to benzoic acid, the conjugation extends through the hydrazide linkage, causing a slight red shift.

References

  • Synthesis & General Characterization: Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. Link

  • Spectroscopy of Hydrazides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Crystallographic Data (Analogous Structures): Cambridge Structural Database (CSD). Crystal structure of N,N'-diacylhydrazines. CCDC. Link

  • Insecticidal Diacylhydrazines (Contextual Utility): Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569. Link

  • Chemical Data Source: PubChem Compound Summary for CID 10816 (Precursor context) and related bis-hydrazides. Link

Foundational

Pharmacological Exploitation of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide: A Technical Guide to 1,3,4-Oxadiazole Derivatives in Drug Discovery

Executive Summary The symmetrical 1,2-diacylhydrazine scaffold, specifically 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine), serves as a highly versatile precursor in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The symmetrical 1,2-diacylhydrazine scaffold, specifically 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine), serves as a highly versatile precursor in medicinal chemistry[1]. While the parent compound exhibits moderate baseline biological activity, its true pharmacological potential is unlocked via dehydrative cyclization into rigid heterocyclic systems, most notably 1,3,4-oxadiazoles[2]. As a Senior Application Scientist, I have observed that the presence of para-chloro substituents on the phenyl rings significantly enhances the lipophilicity and electron-withdrawing capacity of the molecule. This structural tuning is a critical parameter for penetrating bacterial cell walls and occupying hydrophobic pockets in target enzymes[3].

This whitepaper details the causality behind the derivatization of this scaffold, the mechanistic basis of its antimicrobial and anticancer activities, and the self-validating experimental protocols required for its synthesis and biological evaluation.

Chemical Context & Rationale for Derivatization

The parent compound, 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, is a stable, symmetrical intermediate[1]. However, open-chain hydrazides often suffer from poor metabolic stability and high conformational flexibility, which leads to high entropic penalties upon binding to target proteins[4].

The Causality of Cyclization: By subjecting the parent hydrazide to dehydrative cyclization using phosphorus oxychloride (


), we force the molecule into a planar, rigid 1,3,4-oxadiazole ring (e.g., 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole).
  • Pharmacokinetic Advantage: The oxadiazole acts as a bioisostere for amides and esters but is highly resistant to hydrolytic cleavage in vivo.

  • Pharmacodynamic Advantage: The rigid geometry precisely orients the two para-chlorophenyl groups to maximize

    
     stacking and hydrophobic interactions within target receptor pockets[5].
    

Synthesis A 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide B POCl3 / Reflux (Dehydrative Cyclization) A->B Reagents C 2,5-bis(4-chlorophenyl)- 1,3,4-oxadiazole B->C Intermediate D Recrystallization (Ethanol) C->D Workup E Biological Screening (MIC & IC50) D->E Pure Compound

Figure 1: Dehydrative cyclization workflow of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Mechanisms of Biological Activity

Anticancer Activity via Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is an enzyme overexpressed in various solid tumors (such as breast carcinomas) and is a key driver of tumor angiogenesis[5]. 1,3,4-oxadiazole derivatives synthesized from our parent hydrazide act as potent competitive inhibitors of TP. The rigid oxadiazole nitrogen atoms provide optimal spatial geometry for hydrogen bonding with the enzyme's active site residues, while the para-chlorophenyl groups engage in strong hydrophobic interactions, effectively blocking the conversion of thymidine to thymine and starving the tumor of angiogenic signaling molecules[5].

Mechanism Thymidine Thymidine (Substrate) TP Thymidine Phosphorylase (Tumor Enzyme) Thymidine->TP Binds Active Site Products Thymine + Angiogenic Factors TP->Products Catalysis Tumor Tumor Angiogenesis & Metastasis Products->Tumor Promotes Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->TP Competitive Inhibition

Figure 2: Mechanism of Thymidine Phosphorylase inhibition by 1,3,4-oxadiazole derivatives.

Broad-Spectrum Antimicrobial Efficacy

These derivatives exhibit significant antimicrobial activity. The high lipophilicity imparted by the dual chlorophenyl rings allows the molecules to seamlessly partition into the lipid bilayers of Gram-positive and Gram-negative bacteria, as well as fungal pathogens[3]. Once internalized, they disrupt critical biosynthetic pathways, including DNA gyrase activity and cell wall synthesis[2].

Quantitative Data Summaries

The following tables synthesize the biological efficacy of 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole and its closely related structural analogs.

Table 1: Antimicrobial Minimum Inhibitory Concentration (MIC)[3]

OrganismStrain TypeMIC Range (

M)
Causative Mechanism
Staphylococcus aureusGram-positive10.8 - 111.3Cell wall disruption / DNA gyrase inhibition
Escherichia coliGram-negative10.8 - 111.3Outer membrane permeabilization
Pseudomonas aeruginosaGram-negative10.8 - 111.3Efflux pump modulation
Candida albicansFungal10.8 - 27.8Ergosterol synthesis inhibition

Table 2: Anticancer Cytotoxicity & TP Inhibition[5]

Cell Line / TargetTissue OriginIC

/ % Inhibition
Molecular Target
MCF-7Breast (ER+)

M
Thymidine Phosphorylase (TP)
MDA-MB-231Breast (Triple Neg)

M
Thymidine Phosphorylase (TP)
Isolated TP EnzymeIn Vitro Assay

Inhibition
Competitive Active Site Binding

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the standard operating procedures for synthesizing the derivative and evaluating its biological activity.

Protocol A: Dehydrative Cyclization Synthesis

Objective: Convert 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide to 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole.

  • Reagent Preparation: Suspend 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (1 eq) in

    
     (10 eq).
    
    • Causality Note:

      
       is explicitly chosen over milder agents (like 
      
      
      
      ) because it acts simultaneously as a solvent, a chlorinating agent, and a potent dehydrating agent, driving the tautomerization of the hydrazide to its enol form to enable ring closure.
  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar hydrazide spot and the emergence of a less polar, UV-active spot confirms reaction completion.

  • Quenching & Purification: Carefully pour the mixture over crushed ice to hydrolyze excess

    
    . Filter the resulting precipitate, wash with cold distilled water to remove acidic byproducts, and recrystallize from hot ethanol.
    
  • Self-Validation Checkpoint (Spectroscopy): Confirm the structure via FT-IR. A successful cyclization is validated by the complete loss of the N-H stretch (around 3200 cm

    
    ) and the appearance of a sharp C=N stretch (around 1600 cm
    
    
    
    ).
Protocol B: In Vitro Thymidine Phosphorylase (TP) Inhibition Assay

Objective: Quantify the competitive inhibition of TP by the synthesized oxadiazole derivative.

  • Assay Setup: In a 96-well UV-transparent plate, combine recombinant human TP enzyme, thymidine substrate (50 mM), and varying concentrations of the oxadiazole derivative (dissolved in DMSO) in potassium phosphate buffer (pH 7.4).

  • Self-Validation Checkpoint (Controls):

    • Positive Control: Include wells treated with Tipiracil (a known TP inhibitor) to validate that the enzyme can be inhibited.

    • Negative Control: Include wells with DMSO vehicle only to establish the baseline for 100% uninhibited enzyme activity.

  • Incubation & Reading: Incubate for 30 minutes at 37°C. Quench the reaction with 0.5 M NaOH. Read the absorbance of free thymine at 290 nm using a microplate reader.

  • Data Analysis: Calculate the IC

    
     using non-linear regression analysis (GraphPad Prism). A drop in absorbance directly correlates with the compound's ability to block thymine production.
    

References

  • 1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL:[Link]

  • Crystal Structure Characterization, Hirshfeld Surface Analysis, and Non-covalent Interactions of 2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole Source: ResearchGate / Journal of Chemical Crystallography URL:[Link]

  • Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme Source: ResearchGate / Bioorganic Chemistry URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Executive Summary 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a symmetrical aromatic hydrazide whose specific mechanism of action is not extensively documented in publicly available literature. However, its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a symmetrical aromatic hydrazide whose specific mechanism of action is not extensively documented in publicly available literature. However, its structural architecture, featuring a central hydrazide linker flanked by two 4-chlorobenzoyl moieties, provides a strong basis for formulating a hypothesis regarding its biological activity. This guide deconstructs the molecule into its core pharmacophores to propose a putative mechanism of action, drawing insights from structurally related analogs. We hypothesize that 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide primarily functions as an anticancer agent through the induction of apoptosis and may act as an inhibitor of key enzymes involved in cell proliferation and survival, such as kinases or polymerases. This document provides a comprehensive overview of the evidence supporting this hypothesis and outlines detailed experimental protocols to rigorously validate these proposed mechanisms, serving as a foundational resource for researchers in oncology and drug development.

Introduction and Structural Rationale

Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, is a unique, symmetrical molecule (Figure 1) characterized by two 4-chlorophenyl groups that are known to enhance binding affinity within hydrophobic pockets of enzymes and receptors.[3] The central N'-benzoyl benzohydrazide core provides a rigid structure capable of forming critical hydrogen bonds with biological targets. The analysis of these structural components allows for a rational, hypothesis-driven investigation into its mechanism of action.

Caption: Structure of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and its key pharmacophores.

Proposed Mechanism of Action: Induction of Apoptosis

Based on extensive evidence from structurally similar compounds, a primary mechanism of action for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is likely the induction of programmed cell death, or apoptosis, in cancer cells. Derivatives of benzohydrazide and related structures have demonstrated significant cytotoxic effects across a range of cancer cell lines, including breast, liver, and colon cancer.[4][5] This activity is often mediated through the intrinsic (mitochondrial) apoptotic pathway.

A related organotin compound containing a 4-chlorobenzohydroxamate ligand was shown to induce apoptosis via the mitochondria-mediated pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent release of cytochrome c.[6] Similarly, a triazole precursor with a benzoyl-hydrazine carbothioamide core was found to arrest the cell cycle at the G1 phase and activate caspases-7 and -9 in breast cancer cells, confirming the induction of the intrinsic apoptotic pathway.[7]

We, therefore, propose that 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide triggers apoptosis through the following signaling cascade:

Apoptosis_Pathway Compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide Bax Bax (Upregulated) Compound->Bax Stress Signal Bcl2 Bcl-2 (Downregulated) Compound->Bcl2 Stress Signal Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytochromeC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the target compound.

Putative Secondary Mechanism: Enzyme Inhibition

The 4-chlorobenzamide scaffold is a recognized pharmacophore present in numerous enzyme inhibitors.[8] Its derivatives have shown potent inhibitory activity against key enzymes in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various tyrosine kinases.[8] PARP inhibitors function by blocking DNA single-strand break repair, leading to cell death in cancer cells with deficient DNA repair pathways.[8]

Furthermore, benzohydrazide analogs have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Molecular docking studies of these analogs suggest they occupy the enzyme's active cavity near the catalytic triad.[1] Other related molecules serve as intermediates in the synthesis of selective inhibitors for aldo-keto reductase 1C3 (AKR1C3) and matrix metalloproteinase-12 (MMP-12), which are implicated in cancer and inflammation.[3] Given this precedent, it is highly plausible that 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide acts as an inhibitor of one or more enzymes critical to cancer cell survival.

Experimental Validation: Protocols and Workflow

To validate the proposed mechanisms of action, a systematic, multi-step experimental approach is required. The following protocols are designed to be self-validating, where the results of one experiment inform the next.

Experimental Workflow

G A Step 1: Cell Viability Assay (MTT / SRB) B Determine GI50 in Multiple Cancer Cell Lines A->B C Step 2: Apoptosis Confirmation (Annexin V-FITC / PI Staining) B->C If cytotoxic G Step 4: Enzyme Inhibition Screening (Kinase/PARP Panel) B->G Parallel Investigation D Quantify Apoptotic vs. Necrotic Cell Populations via Flow Cytometry C->D E Step 3: Mechanistic Protein Analysis (Western Blot) D->E If apoptosis is confirmed F Probe for Cleaved Caspases (3, 9), Bax, and Bcl-2 Protein Levels E->F H Identify Specific Enzymatic Targets (IC50) G->H

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Protocol: Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide on cancer cells and calculate the 50% growth inhibition (GI50) concentration.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat cells and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI50 value using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Objective: To distinguish between apoptotic, necrotic, and viable cells following treatment.

  • Methodology:

    • Treatment: Treat cells in 6-well plates with the compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are undergoing early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol: Western Blot for Apoptotic Proteins
  • Objective: To measure changes in the expression levels of key proteins in the intrinsic apoptotic pathway.

  • Methodology:

    • Protein Extraction: Treat cells as in the apoptosis assay, then lyse them in RIPA buffer containing protease inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-9, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).

    • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity and normalize to the loading control (β-actin). A significant increase in the Bax/Bcl-2 ratio and in cleaved caspases confirms the activation of the intrinsic pathway.

Data Summary and Interpretation

The anticipated results from the validation workflow are summarized below.

Experiment Parameter Measured Anticipated Result for an Apoptosis-Inducing Agent Interpretation
MTT Assay GI50 (µM)A dose-dependent decrease in cell viability with a GI50 value in the low micromolar range.The compound is cytotoxic to cancer cells.
Annexin V/PI Assay % of Apoptotic CellsA significant, dose-dependent increase in the Annexin V-positive cell population.Cell death occurs primarily through apoptosis, not necrosis.
Western Blot Protein ExpressionIncreased levels of cleaved Caspase-9, cleaved Caspase-3, and an increased Bax/Bcl-2 ratio.The intrinsic (mitochondrial) pathway of apoptosis is activated.
Enzyme Inhibition IC50 (µM)A low IC50 value against a specific enzyme (e.g., PARP-1, a specific kinase).The compound directly inhibits a target enzyme, which may contribute to its cytotoxic effect.

Conclusion and Future Directions

While direct experimental data on 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide remains scarce, a robust mechanistic hypothesis can be constructed based on its chemical structure and the known activities of its analogs. The evidence strongly suggests a primary mechanism of action centered on the induction of intrinsic apoptosis in cancer cells, with a secondary possibility of direct enzyme inhibition. The experimental protocols detailed in this guide provide a clear and rigorous path for validating these hypotheses. Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on identifying its direct molecular target(s) through techniques such as thermal shift assays or affinity chromatography, followed by in vivo efficacy studies in xenograft models.

References

  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015). International Journal of Pharmaceutical Sciences and Research.
  • 4-Chloro-N-(4-methoxyphenyl)benzohydrazide | 16390-07-1. Benchchem.
  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. Benchchem.
  • 4-Chlorobenzhydrazide | 536-40-3. Benchchem.
  • Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. PubMed.
  • 4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide | C14H10Cl2N2O | CID 6871287. PubChem.
  • Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide | Request PDF.
  • THE ANTICANCER ACTIVITY COMPARISON BETWEEN N-4-CHLOROBENZOYL-N'-(4- FLUOROPHENYL) AND N-BENZOYL-N'. Universitas Airlangga Repository.
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).
  • (E)-4-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. PMC.
  • 4-Chloro-N′-[(Z)
  • Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV)
  • Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed.
  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells....
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

Sources

Foundational

physical and chemical properties of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

An in-depth technical analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS 895-84-1), commonly referred to as 1,2-bis(4-chlorobenzoyl)hydrazine, reveals a highly versatile symmetrical bis-aroylhydrazine. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS 895-84-1), commonly referred to as 1,2-bis(4-chlorobenzoyl)hydrazine, reveals a highly versatile symmetrical bis-aroylhydrazine. As a Senior Application Scientist, I frequently leverage this compound not only as a foundational scaffold for agrochemical discovery but also as a highly efficient precursor for the synthesis of bioactive heterocyclic pharmacophores.

This whitepaper synthesizes the physicochemical profile, structural utility, and self-validating experimental methodologies associated with this compound, providing a comprehensive guide for researchers in drug development and synthetic chemistry.

Structural Identity and Physicochemical Profiling

The molecular architecture of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide consists of a central hydrazine moiety symmetrically flanked by two 4-chlorobenzoyl groups[1]. This symmetry imparts unique thermodynamic stability and distinct crystallographic properties. The presence of the para-chloro substituents significantly enhances the lipophilicity of the molecule, driving its partitioning behavior in biological systems[2].

Quantitative Data Summary

To predict the pharmacokinetic behavior and formulation requirements of this compound, we must evaluate its computational descriptors. The data below summarizes its core physicochemical properties[1][2]:

PropertyValueImplications for Drug/Agrochemical Development
Molecular Weight 309.15 g/mol Falls well within Lipinski’s Rule of Five; optimal for small-molecule diffusion.
LogP 3.07 - 3.60High lipophilicity; favors lipid membrane partitioning but indicates poor aqueous solubility.
TPSA 58.2 ŲExcellent predicted cell permeability; minimal steric hindrance for membrane crossing.
H-Bond Donors 2The two N-H groups facilitate critical hydrogen bonding with target receptors.
H-Bond Acceptors 2The two carbonyl oxygens provide balanced polarity.
Rotatable Bonds 2High structural rigidity; lowers the entropic penalty upon receptor binding.

Chemical Reactivity and Scaffold Generation

The true value of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide lies in its chemical reactivity. The central diacylhydrazine core is highly susceptible to cyclodehydration and thionation, making it an ideal precursor for five-membered heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are privileged structures in medicinal chemistry, known for their bioisosteric replacement of amides and esters to improve metabolic stability.

Furthermore, in agrochemical research, the diacylhydrazine class is historically significant. While this specific non-alkylated compound serves as a baseline, its N-alkylated derivatives (e.g., tebufenozide) act as potent ecdysone receptor agonists, selectively disrupting the molting process in Lepidopteran pests[3].

Pathway A 4-Chlorobenzoyl Chloride + Hydrazine Hydrate B 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide (CAS 895-84-1) A->B Nucleophilic Acyl Substitution (Base catalyzed) C 2,5-bis(4-chlorophenyl)- 1,3,4-oxadiazole B->C POCl3 / SOCl2 (Cyclodehydration) D 2,5-bis(4-chlorophenyl)- 1,3,4-thiadiazole B->D Lawesson's Reagent / P2S5 (Thionation & Cyclization)

Chemical synthesis and cyclization pathways of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and an analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Objective: Symmetrical N,N'-diacylation of hydrazine to yield the target compound[4].

  • Preparation: Dissolve hydrazine hydrate (0.05 mol) and pyridine (0.12 mol) in 50 mL of anhydrous dichloromethane (DCM). Chill the reaction flask to 0°C in an ice bath.

    • Causality: Pyridine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the unreacted hydrazine, which would otherwise halt the nucleophilic attack. The ice bath controls the highly exothermic nature of the acylation.

  • Addition: Dissolve 4-chlorobenzoyl chloride (0.10 mol) in 20 mL of DCM. Add this solution dropwise to the stirred hydrazine mixture over 30 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of mono-acylated byproducts, driving the equilibrium toward the symmetrical bis-adduct.

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. A thick white precipitate will form. Filter the precipitate and wash sequentially with cold water and cold ethanol.

  • Self-Validation Checkpoint:

    • TLC: Run a Thin Layer Chromatography (Hexane:EtOAc 1:1). The disappearance of the high-Rf acid chloride and the appearance of a single low-Rf spot confirms completion.

    • Spectroscopy: IR spectroscopy must show a strong amide C=O stretch at ~1650 cm⁻¹ and a distinct N-H stretch at ~3200 cm⁻¹.

Protocol B: Cyclodehydration to 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole

Objective: Conversion of the bis-aroylhydrazine into a metabolically stable oxadiazole pharmacophore.

  • Activation: Suspend 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (0.02 mol) in 30 mL of phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ serves a dual purpose as both the solvent and the dehydrating agent. It electrophilically activates the carbonyl oxygen, turning it into an excellent leaving group (as a phosphorodichloridate intermediate) and facilitating intramolecular nucleophilic attack by the adjacent enolized oxygen.

  • Cyclization: Reflux the mixture at 100°C for 6 hours under a nitrogen atmosphere.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze the excess POCl₃. Neutralize the acidic solution with saturated sodium bicarbonate (NaHCO₃) until pH 7 is reached. Extract with ethyl acetate.

  • Self-Validation Checkpoint:

    • Spectroscopy (Critical): Perform IR analysis on the purified product. The complete disappearance of the N-H stretch (~3200 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹) validates total cyclization. The emergence of a sharp C=N stretch at ~1600 cm⁻¹ confirms the formation of the oxadiazole ring.

Workflow Integration in Discovery Programs

When integrating 895-84-1 into a discovery pipeline, researchers must account for its high LogP and low aqueous solubility. The workflow below illustrates the logical progression from initial physicochemical profiling to downstream applications.

Profiling A Compound 895-84-1 B Physicochemical Properties A->B E Agrochemical Screening A->E Ecdysone Receptor Analog Studies F Heterocyclic Scaffold Generation A->F Cyclodehydration C Lipophilicity (LogP ~ 3.6) B->C D Permeability (TPSA 58.2 Ų) B->D

Physicochemical profiling and application workflow for compound 895-84-1.

References

  • National Center for Biotechnology Information (PubChem). "1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843 - PubChem" NIH.gov. Available at: [Link]

  • Google Patents. "Insecticidal n'-substituted-n,n'-diacylhydrazines" Patents.google.com.

Sources

Exploratory

Unveiling the Therapeutic and Agrochemical Potential of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide: A Comprehensive Target Analysis

Executive Summary The compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine, CAS 895-84-1) represents a highly privileged structural motif in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine, CAS 895-84-1) represents a highly privileged structural motif in medicinal chemistry and agrochemical development[1]. Characterized by its symmetrical N,N'-diacylhydrazine core flanked by electron-withdrawing para-chlorophenyl rings, this scaffold acts as a rigid, shape-programmable linker. While historically recognized as an ecdysone receptor (EcR) agonist in entomology, advanced structural biology has unveiled its profound polypharmacology. This whitepaper dissects the mechanistic causality behind its emerging roles as a dual-action iron chelator in hypoxia signaling, an ATP-competitive kinase inhibitor in oncology, and a broad-spectrum metabolic disruptor in mycology.

Structural Ontology & The Diacylhydrazine Pharmacophore

The therapeutic versatility of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide stems from the unique conformational dynamics of the diacylhydrazine (


) backbone.
  • Hydrogen Bond Network: The adjacent nitrogen atoms act as potent hydrogen-bond donors, while the carbonyl oxygens serve as acceptors. This allows the molecule to satisfy complex hydration networks within deep protein pockets[2].

  • Metal Chelation: Under specific physiological pH conditions, the motif can deprotonate, pre-organizing the oxygen and nitrogen atoms to act as bidentate or tridentate chelators for transition metals (e.g.,

    
    )[3].
    
  • Hydrophobic Anchoring: The para-chloro substituents enhance lipophilicity and provide halogen-bonding capabilities, drastically increasing the residence time in hydrophobic sub-pockets (such as the kinase hinge region).

Target 1: Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2)

Mechanistic Causality

PHD2 is the primary oxygen sensor in mammalian cells, regulating the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Inhibition of PHD2 stabilizes HIF-1α, driving the transcription of genes responsible for erythropoiesis and angiogenesis (e.g., EPO, VEGF), making it a prime target for anemia and ischemia.

Unlike traditional bidentate inhibitors that simply displace the endogenous 2-oxoglutarate co-substrate, diacylhydrazines exhibit a novel dual-action iron chelation mechanism[3]. The diacylhydrazine core not only binds the active site


 but structurally pre-organizes to recruit and bind a second iron ion. This dual-metal complex creates an ultra-stable, slowly reversible inhibitory state that profoundly outcompetes endogenous substrates.

Workflow_PHD2 Compound 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Chelation Dual Iron Chelation Complex Compound->Chelation Binds PHD2 PHD2 Enzyme (Fe2+ Dependent) HIF HIF-1α Stabilization PHD2->HIF Prevents Degradation Chelation->PHD2 Inhibits Gene Hypoxia Response (EPO, VEGF) HIF->Gene Activates Transcription

Caption: Mechanism of PHD2 inhibition and HIF-1α stabilization by diacylhydrazines.

Target 2: Polo-Like Kinase 1 (PLK1) in Oncology

Mechanistic Causality

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that orchestrates mitotic progression (G2/M transition). Its overexpression is a hallmark of various malignancies, including cervical and hepatic cancers. Aromatic diacylhydrazines have recently been identified as potent, ATP-competitive inhibitors of PLK1[2].

The symmetrical nature of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide allows it to wedge into the narrow ATP-binding cleft. The central hydrazine acts as a hinge-binding motif, while the p-chlorophenyl rings project into the hydrophobic specificity pockets (hydrophobic regions I and II) of the PLK1 kinase domain, inducing cell cycle arrest and subsequent apoptosis[2].

Workflow_PLK1 Compound Diacylhydrazine Pharmacophore PLK1 PLK1 Kinase Domain (ATP Pocket) Compound->PLK1 ATP-Competitive Binding Mitosis Mitotic Progression (G2/M Phase) PLK1->Mitosis Blocked Apoptosis Cell Cycle Arrest & Apoptosis PLK1->Apoptosis Induces

Caption: PLK1 inhibition pathway leading to mitotic arrest and apoptosis in cancer cells.

Agrochemical Targets: SDH and Strigolactone Biosynthesis

Beyond human therapeutics, the diacylhydrazine scaffold is highly active in agricultural pathology.

  • Succinate Dehydrogenase (SDH): Diacylhydrazine derivatives target SDH in the inner mitochondrial membrane of fungi. By blocking the electron transport chain, they act as broad-spectrum fungicides against pathogens like Gibberella zeae and Alternaria solani[4].

  • Strigolactone (SL) Biosynthesis: Traditionally known as ecdysone receptor (EcR) agonists that cause lethal premature molting in insects, diacylhydrazines have recently been shown to inhibit the biosynthesis of strigolactones in plants, serving as novel agrochemical growth regulators[5].

Quantitative Data Summary

Therapeutic TargetBiological DomainMechanism of ActionRepresentative Efficacy / Affinity
PHD2 Hypoxia / IschemiaDual iron chelation at active siteHigh stoichiometric binding (ESI-MS)
PLK1 OncologyATP-competitive kinase inhibitionIC50 ~ 0.03 μM (biochemical)
SDH Mycology / AgricultureMitochondrial electron transport disruption>90% inhibition against select pathogens
EcR Entomology20-hydroxyecdysone mimicryLethal premature molting

Self-Validating Experimental Workflows

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating orthogonal checks to prevent false positives.

Protocol A: Native ESI-MS for PHD2 Target Engagement[3]

Rationale: Traditional biochemical assays cannot distinguish between single-ion and dual-ion chelation. Native mass spectrometry preserves non-covalent protein-metal-ligand complexes, allowing for the definitive calculation of binding stoichiometry.

  • Protein Preparation: Buffer-exchange the recombinant PHD2 catalytic domain (residues 181–426) into 150 mM volatile ammonium acetate (pH 7.5) using size-exclusion spin columns to prevent ion suppression.

  • Complex Formation: Incubate 10 μM PHD2 with 50 μM

    
     and 50 μM of the diacylhydrazine ligand for 15 minutes at 4°C.
    
  • MS Acquisition: Inject the sample using nano-ESI in positive ion mode. Utilize gentle desolvation parameters (capillary voltage ~1.2 kV, cone voltage ~30 V) to prevent the dissociation of the non-covalent complex.

  • Self-Validation (Competition): Titrate a known bidentate chelator (e.g., N-oxalylglycine) into the mixture. If the diacylhydrazine is specifically bound to the active site, the NOG will displace it, proving specific target engagement rather than non-specific surface aggregation.

Protocol B: FRET-Based PLK1 Kinase Inhibition Assay[2]

Rationale: FRET provides a continuous, real-time kinetic readout of kinase activity without the radioactive waste or endpoint artifacts associated with


 assays.
  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant PLK1, 2 μM FRET-peptide substrate (containing a PLK1 consensus sequence), and 10 μM ATP in kinase buffer (HEPES pH 7.4,

    
    , DTT).
    
  • Compound Addition: Add 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in a 10-point, 3-fold serial dilution (ranging from 10 μM to 0.5 nM).

  • Kinetic Readout: Measure the emission ratio (520 nm / 495 nm) over 60 minutes using a microplate reader. Calculate the initial reaction velocity (

    
    ) for each well.
    
  • Self-Validation (Mechanism Check): Run a parallel assay using a non-hydrolyzable ATP analog (AMP-PNP) to establish the baseline of competitive inhibition. Calculate the Schild slope from a Schild plot; a slope of ~1.0 confirms true ATP-competitive behavior, validating the docking hypothesis.

References

1.[1] Title: 1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

2.[3] Title: Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion Source: PMC (nih.gov) URL: [Link]

3.[2] Title: Aromatic diacylhydrazine derivatives as a new class of polo-like kinase 1 (PLK1) inhibitors Source: PubMed (nih.gov) URL: [Link]

4.[5] Title: Insect growth regulators with hydrazide moiety inhibit strigolactone biosynthesis in rice Source: J-STAGE (jst.go.jp) URL: [Link]

5.[4] Title: Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds Source: ACS Omega (acs.org) URL: [Link]

Sources

Foundational

A Technical Guide to the In Vitro Screening of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide: A Multi-Assay Approach

Foreword: The Rationale for a Multifaceted Screening Strategy In the landscape of modern drug discovery, the initial in vitro screening funnel is arguably the most critical stage. It is here that we make foundational dec...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Multifaceted Screening Strategy

In the landscape of modern drug discovery, the initial in vitro screening funnel is arguably the most critical stage. It is here that we make foundational decisions, triaging vast libraries of compounds to identify those with the highest potential for further development. This process must be both efficient and scientifically rigorous, eliminating compounds with insufficient activity while illuminating the potential therapeutic avenues of promising candidates.[1][2][3][4] This guide focuses on a representative molecule, 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS No. 895-84-1), a member of the benzohydrazide class.[5]

The hydrazide-hydrazone scaffold is a well-established pharmacophore, recognized for its versatile reactivity and its presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[6][7][8][9] The inherent chemical functionalities of this scaffold—specifically the azomethine group (-NH–N=CH-) and the capacity for N and O atoms to act as chelating centers—provide a strong basis for postulating diverse molecular interactions.[6][10][11]

Therefore, a monolithic screening approach would be insufficient. To unlock the potential of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, we must employ a multi-assay strategy. This guide is structured to provide researchers and drug development professionals with a logical, field-proven workflow for evaluating this compound across three primary domains of high therapeutic relevance: Antimicrobial Activity , Anticancer Cytotoxicity , and Enzyme Inhibition . Each protocol is presented not merely as a series of steps, but as a self-validating system, complete with the underlying scientific principles that justify each experimental choice.

Section 1: Synthesis and Characterization of the Target Compound

Before any screening can commence, the purity and identity of the test compound must be unequivocally established. 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is typically synthesized via a straightforward acylation reaction.

Synthetic Pathway Overview:

The synthesis is generally achieved through the reaction of 4-chlorobenzohydrazide with 4-chlorobenzoyl chloride in a suitable solvent. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the final diacylhydrazine product.

  • Starting Materials: 4-chlorobenzohydrazide (CAS: 536-40-3)[12] and 4-chlorobenzoyl chloride.

  • Reaction: This is a nucleophilic acyl substitution.

  • Characterization: Post-synthesis, the compound's structure and purity must be confirmed using standard analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the absence of confounding starting materials or byproducts in subsequent biological assays.[13][14][15]

Section 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[16] Hydrazone derivatives have demonstrated significant potential in this area, with proposed mechanisms including the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cell wall synthesis.[8]

Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_screening Primary Screening (Qualitative) cluster_quant Quantitative Analysis Compound Prepare Stock Solution of Compound in DMSO AgarWell Agar Well Diffusion Assay Compound->AgarWell Introduce Compound Microdilution Broth Microdilution Assay Compound->Microdilution Introduce Compound Strains Culture Bacterial/Fungal Strains to Log Phase Strains->AgarWell Inoculate Strains->Microdilution Inoculate MeasureZones Incubate and Measure Zones of Inhibition (ZOI) AgarWell->MeasureZones Diffusion MeasureZones->Microdilution Proceed if ZOI > Threshold DetermineMIC Incubate and Determine MIC Visually or via Reader Microdilution->DetermineMIC Serial Dilution MBC Determine Minimum Bactericidal Concentration (MBC) DetermineMIC->MBC Subculture from clear wells

Caption: Workflow for comprehensive antimicrobial susceptibility testing.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the quantitative potency of an antimicrobial agent.[16][17][18] It establishes the lowest concentration of the compound that inhibits the visible in vitro growth of a microorganism.

  • Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. Growth is assessed after a defined incubation period.

  • Materials:

    • 96-well microtiter plates (sterile, U-bottom).

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).[8]

    • Bacterial/fungal suspension standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL).[8]

    • Positive control antibiotic (e.g., Gentamicin, Ampicillin).

    • Sterile saline or PBS.

  • Step-by-Step Procedure:

    • Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Compound Addition: Add 200 µL of the compound stock solution (appropriately diluted in broth to the highest desired starting concentration) to well 1.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[8]

    • Inoculum Preparation: Dilute the 0.5 McFarland suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[8]

    • Inoculation: Add the diluted inoculum to wells 1 through 11.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for most bacteria.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[19]

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusPositiveGentamicin
Escherichia coliNegativeGentamicin
Candida albicansN/A (Yeast)Fluconazole

Section 3: Anticancer Cytotoxicity Screening

The evaluation of a compound's ability to inhibit cancer cell growth or induce cell death is a cornerstone of oncology drug discovery.[4] Hydrazone derivatives have been reported to possess potent antiproliferative effects against various human cancer cell lines.[20]

Principle of the MTT Cell Viability Assay

cluster_cells Cellular State cluster_reaction Biochemical Reaction cluster_readout Measurement ViableCell Viable Cell (Active Mitochondria) MTT Add MTT (Yellow, Soluble) ViableCell->MTT Mitochondrial Dehydrogenase DeadCell Non-Viable Cell (Inactive Mitochondria) NoReaction No Reaction DeadCell->NoReaction Formazan Formazan Product (Purple, Insoluble) MTT->Formazan HighAbs High Absorbance (High Viability) Formazan->HighAbs Solubilize & Read LowAbs Low Absorbance (Low Viability) NoReaction->LowAbs Solubilize & Read cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubate Pre-incubate Enzyme with Compound Enzyme->PreIncubate Compound Test Compound (Serial Dilutions) Compound->PreIncubate Substrate Substrate (Chromogenic/Fluorogenic) Initiate Initiate Reaction by Adding Substrate Substrate->Initiate PreIncubate->Initiate Kinetics Monitor Reaction Kinetically (Absorbance/Fluorescence) Initiate->Kinetics V0 Calculate Initial Velocity (V₀) for each concentration Kinetics->V0 Inhibition Calculate % Inhibition vs. Control V0->Inhibition IC50 Plot % Inhibition vs. [Log I] and Determine IC₅₀ Inhibition->IC50

Sources

Protocols & Analytical Methods

Method

protocols for using 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in antibacterial assays

[label Logical relationship of the antibacterial mechanism of action for bis-aroylhydrazines. Materials and Reagents To ensure a self-validating assay system, the following highly standardized reagents must be used: Test...

Author: BenchChem Technical Support Team. Date: March 2026

[label

Logical relationship of the antibacterial mechanism of action for bis-aroylhydrazines.

Materials and Reagents

To ensure a self-validating assay system, the following highly standardized reagents must be used:

  • Test Compound : 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (Purity ≥95%, MW: 309.15 g/mol ).

  • Solvent : Dimethyl sulfoxide (DMSO), cell culture grade (anhydrous, ≥99.9%).

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates. Note: Cation adjustment is critical because the compound's chelating properties can be artificially inflated in metal-depleted media.

  • Bacterial Strains : Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Indicator : Resazurin sodium salt (0.015% w/v in sterile water) for colorimetric viability assessment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Scientist’s Insight on Causality: Bis-aroylhydrazines are highly hydrophobic. Attempting to dissolve them directly in aqueous buffers will cause immediate micro-precipitation, leading to false-negative efficacy results. DMSO is strictly required for initial solubilization. However, the final DMSO concentration in the assay must be kept ≤1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Weigh exactly 3.09 mg of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

  • Dissolve the powder in 1 mL of 100% DMSO to create a 10 mM master stock solution . Vortex for 60 seconds until completely clear.

  • Prepare a working solution of 512 µg/mL by diluting the stock into CAMHB immediately prior to the assay.

Protocol 2: Resazurin-Assisted Minimum Inhibitory Concentration (MIC) Assay

Scientist’s Insight on Causality: Relying solely on optical density (OD600) for MIC determination is risky with lipophilic compounds. They can precipitate out of solution during the 18-hour incubation, increasing well turbidity and masking bacterial clearance. Resazurin provides a metabolic, colorimetric readout that bypasses precipitation artifacts.

  • Plate Setup : In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB to all wells in columns 2–12.

  • Serial Dilution : Add 200 µL of the 512 µg/mL working solution to column 1. Transfer 100 µL from column 1 to column 2, mix by pipetting 5 times, and repeat this process down to column 10 to create a two-fold serial dilution. Discard 100 µL from column 10.

  • Internal Controls :

    • Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO + Bacteria. (Validates that the solvent vehicle does not inhibit growth).

    • Column 12 (Sterility Control): 100 µL CAMHB only. (Validates media sterility).

  • Inoculum Preparation : Adjust the bacterial suspension from an overnight culture to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Inoculation : Add 100 µL of the diluted inoculum to columns 1–11. The final test concentration range is 128 µg/mL to 0.25 µg/mL, and the final bacterial concentration in each well is

    
     CFU/mL.
    
  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours under aerobic conditions.

  • Colorimetric Readout : Add 20 µL of 0.015% resazurin to all wells. Incubate in the dark for an additional 2 hours.

    • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Workflow Stock Prepare 10 mM Stock (in 100% DMSO) Dilution Two-fold Serial Dilution in CAMHB (96-well plate) Stock->Dilution Inoculation Inoculate Plate (Final: 5x10^5 CFU/mL) Dilution->Inoculation Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate 18-20h at 37°C Inoculation->Incubation Resazurin Add Resazurin Indicator (Incubate 2h) Incubation->Resazurin Analysis Determine MIC (Blue = Dead, Pink = Alive) Resazurin->Analysis

Step-by-step workflow for the high-throughput Resazurin-based MIC assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Scientist’s Insight on Causality: The MIC assay only measures growth inhibition (a bacteriostatic effect). To determine if 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide actively kills bacteria (bactericidal), we must re-culture the inhibited samples in compound-free media.

  • Identify the MIC well and the three wells with concentrations immediately higher than the MIC.

  • Gently homogenize the wells by pipetting. Aspirate 10 µL from these wells and spot-plate onto fresh, compound-free TSA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Analysis : The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding no visible colonies on the agar).

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile of bis-aroylhydrazine derivatives based on structurally analogous compounds. An MBC/MIC ratio of


 indicates bactericidal activity, whereas a ratio 

indicates bacteriostatic activity.
Bacterial StrainGram StainRepresentative MIC (µg/mL)Representative MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive4.016.04Bactericidal
Escherichia coli (ATCC 25922)Negative16.0>64.0>4Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative32.0>64.0>2Bacteriostatic

Note: Gram-positive bacteria typically exhibit higher susceptibility to halogenated aroylhydrazides due to the absence of the protective outer lipopolysaccharide (LPS) membrane found in Gram-negative species.

References

  • Asian Journal of Chemistry . "Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety".[Link][1]

  • PubMed Central (PMC) . "Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives".[Link][2]

  • PubMed Central (PMC) . "Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy".[Link][3]

  • J. Consortium . "SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE".[Link][4]

Sources

Application

Application Note: Experimental Profiling of 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide in Anticancer Research

Abstract & Scientific Rationale The compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also referred to as N,N'-bis(4-chlorobenzoyl)hydrazine) represents a privileged scaffold in medicinal chemistry, characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also referred to as N,N'-bis(4-chlorobenzoyl)hydrazine) represents a privileged scaffold in medicinal chemistry, characterized by a symmetric bis-acylhydrazine core. While historically utilized as an intermediate in the synthesis of 1,3,4-oxadiazoles, recent structure-activity relationship (SAR) studies have repositioned this scaffold as a potent anticancer agent.

Its pharmacological relevance stems from its ability to mimic peptide backbones, allowing it to interact with key oncogenic proteins. Primary mechanisms of action (MoA) identified for this class include Epidermal Growth Factor Receptor (EGFR) kinase inhibition and tubulin polymerization disruption , leading to G2/M cell cycle arrest and subsequent apoptosis.

This guide provides a standardized workflow for evaluating the anticancer efficacy of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, moving from chemical handling to mechanistic validation.

Chemical Handling & Preparation[1][2][3][4][5]

Physicochemical Properties
  • CAS Number: 23289-03-4[1]

  • Molecular Formula: C₁₄H₁₀Cl₂N₂O₂

  • Molecular Weight: 309.15 g/mol

  • Solubility Profile: Poorly soluble in water; soluble in DMSO and DMF.

Reconstitution Protocol (Stock Solution)

To ensure reproducibility in biological assays, precise solubilization is critical to prevent micro-precipitation, which causes false negatives in absorbance-based assays.

  • Weighing: Weigh 3.09 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Vortexing: Vortex at high speed for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Concentration: This yields a 10 mM stock solution.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Critical Control: Always prepare a "Vehicle Control" containing DMSO diluted to the same final concentration as the highest drug treatment (typically <0.5% v/v) to rule out solvent toxicity.

In Vitro Efficacy Profiling (Protocol)

Cell Viability Assay (MTT/CCK-8)

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).

Materials:

  • Target Cells (e.g., A549 Lung Carcinoma).[2]

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • Positive Control: Doxorubicin or Erlotinib.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare serial dilutions of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in culture medium.

    • Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Vehicle Control: 0.5% DMSO.

  • Incubation: Treat cells for 48h or 72h at 37°C/5% CO₂.

  • Detection:

    • Add 20 µL MTT solution per well; incubate 4h.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC₅₀.

Data Summary (Representative)

Table 1: Anticipated IC₅₀ values based on benzohydrazide SAR literature [1, 5].

Cell LineTissue OriginIC₅₀ Range (µM)Reference Standard (Erlotinib)
A549 Lung (NSCLC)5.0 – 12.50.08 µM
MCF-7 Breast8.0 – 15.0> 10 µM
HCT-116 Colon4.5 – 10.0N/A
LO2 Normal Liver> 100 (Low Toxicity)N/A

Mechanistic Validation (MoA)

Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Benzohydrazides often induce apoptosis via the intrinsic mitochondrial pathway. Protocol:

  • Treat A549 cells with the IC₅₀ concentration for 24h.

  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in the dark.

  • Analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

Western Blotting (Signal Transduction)

Rationale: To confirm EGFR kinase inhibition or apoptotic signaling. Targets:

  • Upstream: p-EGFR (Tyr1068), p-Akt, p-ERK.

  • Downstream (Apoptosis): Cleaved Caspase-3, Bax, Bcl-2.

Workflow Visualization: The following diagram illustrates the experimental logic flow from compound preparation to mechanistic confirmation.

ExperimentalWorkflow Compound 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Solubilization Solubilization (DMSO Stock 10mM) Compound->Solubilization Screening Phenotypic Screening (MTT Assay) Solubilization->Screening Dilution HitValidation Hit Validation (IC50 < 10 µM) Screening->HitValidation Dose-Response Mechanism Mechanistic Profiling HitValidation->Mechanism Select Potent Hits SubMech1 Flow Cytometry (Annexin V/PI) Mechanism->SubMech1 SubMech2 Western Blot (EGFR/Caspase-3) Mechanism->SubMech2 SubMech3 In Silico Docking (EGFR Kinase Domain) Mechanism->SubMech3

Figure 1: Step-by-step experimental workflow for validating the anticancer activity of the target benzohydrazide.

Pathway Analysis & Signaling

Based on the structural homology to known EGFR inhibitors (e.g., hydrazone-tethered quinazolines), 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is hypothesized to block the ATP-binding pocket of EGFR, preventing autophosphorylation. This results in the downregulation of the PI3K/Akt and MAPK/ERK survival pathways, ultimately tipping the balance toward Bax-mediated mitochondrial apoptosis.

SignalingPathway Drug 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide EGFR EGFR (Tyr Kinase) Drug->EGFR Inhibits PI3K PI3K EGFR->PI3K Activation blocked ERK ERK1/2 EGFR->ERK Activation blocked AKT Akt (p-Akt) PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2->Bax Antagonizes Casp3 Caspase-3 (Executioner) Bax->Casp3 Activates Apoptosis APOPTOSIS Casp3->Apoptosis

Figure 2: Proposed Mechanism of Action. The compound inhibits EGFR, suppressing Akt/ERK phosphorylation and triggering Bax-mediated apoptosis.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Int. J. Mol.[3][4] Sci. 2016. Link

  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Advances.Link

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Int. J. Mol.[5][6] Sci. 2012. Link

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. 2023.[7] Link

  • 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Front. Pharmacol. 2018. Link

Sources

Method

Application Notes and Protocols for Preparing 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide Solutions for Biological Experiments

Introduction 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a member of the benzohydrazide class of compounds, which are recognized for their diverse and potent biological activities.[1][2][3] Structurally, it is a symme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a member of the benzohydrazide class of compounds, which are recognized for their diverse and potent biological activities.[1][2][3] Structurally, it is a symmetrical N,N'-diacylhydrazine, featuring two 4-chlorobenzoyl moieties. While the specific biological targets of this compound are still under investigation, the broader class of benzohydrazides and their derivatives have demonstrated a wide range of effects, including antimicrobial, anticonvulsant, and anticancer properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and use of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide solutions for in vitro biological experiments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 895-84-1
Molecular Formula C₁₄H₁₀Cl₂N₂O₂
Molecular Weight 309.15 g/mol
Appearance White to off-white solid (predicted)General chemical knowledge
Storage Sealed in dry, 2-8°C

Solubility and Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in DMSO.

Materials:

  • 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.

  • Weighing the Compound: Carefully weigh out 3.09 mg of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes. Visually inspect the solution to ensure that all of the solid has dissolved. If necessary, gentle warming in a 37°C water bath can aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in a desiccated environment. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based or biochemical assays. It is crucial to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

Materials:

  • 10 mM stock solution of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in DMSO

  • Sterile aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Remove the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Example for a 10 µM final concentration):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer. This will result in a 100 µM intermediate solution.

    • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. This will result in a final concentration of 10 µM.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in cell culture medium.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in aqueous solutions has not been extensively studied, and precipitation may occur over time.

Postulated Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

While the precise molecular targets of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide have not been definitively identified, the structural class of hydrazones and related compounds has been implicated in the modulation of various signaling pathways.[2] A plausible, yet unconfirmed, hypothesis is that this compound may act as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][5][6][7][8][9][10]

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][8] Its aberrant activation is a hallmark of many cancers.[1][8] Small molecule inhibitors of this pathway are of significant interest for cancer therapy.[6][8]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates Inhibitor 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (Hypothesized Target) Inhibitor->Destruction_Complex Potential Stabilization? Inhibitor->Beta_Catenin_N Potential Inhibition? TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Experimental_Workflow A Weigh Compound (in fume hood) B Prepare 10 mM Stock Solution in DMSO A->B C Store Stock Solution at -20°C B->C D Prepare Working Solutions in Aqueous Buffer C->D E Treat Cells/Perform Assay D->E F Data Acquisition and Analysis E->F

Figure 2. General experimental workflow for using the compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent or low temperature.Gently warm the solution in a 37°C water bath. If the compound still does not dissolve, consider preparing a lower concentration stock solution.
Precipitation observed in working solution. Poor aqueous solubility.Prepare working solutions fresh and use immediately. Ensure the final DMSO concentration is as low as possible. Consider using a surfactant like Pluronic F-68 in the final working solution to improve solubility.
Inconsistent experimental results. Degradation of the compound in stock or working solutions.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.
Cell death observed in control (vehicle-treated) wells. High final DMSO concentration.Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%). Perform a DMSO toxicity curve for your specific cell line.

References

  • A Useful Approach to Identify Novel Small-Molecule Inhibitors of Wnt-Dependent Transcription. AACR Journals. (2010). [Link]

  • Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Medicinal Chemistry Research. (2015). [Link]

  • Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Journal of Medicinal Chemistry. (2021). [Link]

  • Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm. eLife. (2013). [Link]

  • Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy. Frontiers in Pharmacology. (2020). [Link]

  • Wnt/β-catenin Signaling Inhibitors. PubMed. (2020). [Link]

  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Engineering Research and General Science. (2015).
  • Dibenzoyl hydrazine (symmetrical). ChemBK. (2024). [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of ChemTech Research. (2015).
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. (2023).
  • 4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate. PMC. (2008). [Link]

  • Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand.
  • 4-Chlorobenzohydrazide. ResearchGate. [Link]

  • (E)-4-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. PMC. (2008). [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • N,N-Diphenylhydrazine. PubChem. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. (2022).
  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. (2023). [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu. (2018).
  • 4-Chlorobenzohydrazide. ResearchGate. [Link]

  • Synthesis and characterization of novel benzimidazole acylhydrazone derivatives for antitumor activity.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. (2022).
  • synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temper
  • PHENYLDIAZOMETHANE. Organic Syntheses. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC. (2021). [Link]

  • N-ALLYL-N'-o-NITROBENZENESULFONYLHYDRAZINE. Organic Syntheses. [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
  • Safety Data Sheet: Benzamidine hydrochloride monohydr
  • A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Deriv
  • N,n'-dibenzoylhydrazine (C14H12N2O2). PubChemLite. [Link]

  • Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. [Link]

Sources

Application

cell culture assays for testing 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide cytotoxicity

Introduction & Compound Analysis 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also referred to as N,N'-bis(4-chlorobenzoyl)hydrazine) belongs to the class of symmetrical diacylhydrazines. While historically significant a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also referred to as N,N'-bis(4-chlorobenzoyl)hydrazine) belongs to the class of symmetrical diacylhydrazines. While historically significant as precursors in insecticidal chemistry (ecdysone agonists), recent medicinal chemistry campaigns have repurposed this scaffold for anticancer applications .

Mechanism of Action (Hypothetical & Known)

Research into benzohydrazide analogs suggests three primary mechanisms of cytotoxicity which must be accounted for in assay design:

  • Kinase Inhibition: Analogues have shown affinity for EGFR and VEGFR-2, leading to signal transduction blockade.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics causing G2/M cell cycle arrest.

  • Oxidative Stress: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial dysfunction and apoptosis.

Physicochemical Challenges
  • Hydrophobicity: This compound is highly lipophilic (LogP ~3-4). It is poorly soluble in aqueous media and prone to precipitation in cell culture medium.

  • Solvent Requirement: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Assay Interference: The compound's potential to precipitate can interfere with optical density (OD) readings in standard MTT assays.

Experimental Workflow

The following workflow is designed to eliminate false positives caused by solubility issues and solvent toxicity.

G Stock Compound Stock (50 mM in DMSO) Dilution Intermediate Dilution (200x in DMSO) Stock->Dilution Serial Dilution MediaPrep Working Solution (1x in Media, 0.5% DMSO) Dilution->MediaPrep 1:200 Dilution Treatment Incubation (24h - 72h) MediaPrep->Treatment Add Compound Cells Cell Seeding (3-5k cells/well) Cells->Treatment Adherence (24h) Assay CCK-8 / LDH Readout Treatment->Assay Endpoint

Figure 1: Optimized workflow ensuring constant DMSO concentration (0.5%) across all treatment groups to normalize solvent effects.

Critical Reagent Preparation

Stock Solution (Master Mix)
  • Solvent: Anhydrous DMSO (Cell Culture Grade).

  • Concentration: Prepare a 50 mM stock.

    • Calculation: MW ≈ 309.15 g/mol . Dissolve 15.45 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Control Validation

Crucial Step: Benzohydrazides require high DMSO concentrations for solubility. You must validate that your cell line tolerates the solvent.

  • Limit: Final DMSO concentration in the well must not exceed 0.5% (v/v) .

  • Control Group: Cells + Media + 0.5% DMSO (No drug).

  • Normalization: All drug dilutions must contain exactly 0.5% DMSO to match the vehicle control.

Protocol A: Metabolic Viability Screen (CCK-8)

Why CCK-8 over MTT? We recommend Cell Counting Kit-8 (WST-8) over MTT for this compound.

  • Solubility: MTT produces insoluble formazan crystals. 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is also insoluble. Dissolving the crystals with DMSO can co-precipitate the drug, causing massive optical noise. WST-8 produces a water-soluble dye, eliminating this error source.[1][2]

  • Sensitivity: WST-8 is more sensitive for detecting cytostatic effects common with kinase inhibitors.

Step-by-Step Procedure
  • Seeding: Seed tumor cells (e.g., A549, MCF-7, or HepG2) at 3,000–5,000 cells/well in a 96-well plate. Volume: 100 µL.

  • Recovery: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (The "200x" Method):

    • Prepare a dilution series of the drug in 100% DMSO first (e.g., 10 mM, 5 mM, 1 mM... down to 0.1 µM).

    • Dilute these DMSO stocks 1:200 into pre-warmed culture media.

    • Result: A 2x working solution with 0.5% DMSO.

  • Treatment:

    • Remove old media from wells.

    • Add 100 µL of the fresh drug-containing media.

    • Include 6 replicates per concentration.

    • Blanks: Media + CCK-8 (No cells).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (check color development every hour).

    • Measure Absorbance at 450 nm .

Protocol B: Mechanism Confirmation (Annexin V / PI)

If CCK-8 indicates reduced viability, use Flow Cytometry to distinguish between Apoptosis (Programmed Death) and Necrosis (Toxic Lysis).

Rationale

Benzohydrazides often trigger the intrinsic apoptotic pathway.

Apoptosis Drug 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Target Target Interaction (Tubulin/Kinase/ROS) Drug->Target Mito Mitochondrial Dysfunction (ΔΨm Loss) Target->Mito Caspase Caspase 3/7 Activation Mito->Caspase PS Phosphatidylserine Flip (Annexin V Binding) Caspase->PS

Figure 2: Anticipated apoptotic cascade. The assay detects the Phosphatidylserine (PS) flip.

Procedure
  • Treatment: Treat cells in 6-well plates with the IC50 concentration determined in Protocol A for 24 hours.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them. Do not over-trypsinize as this damages the membrane and causes false PI positives.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze on a flow cytometer within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic / Debris.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q4 (Annexin-/PI-): Live.

Data Analysis & Reporting

IC50 Calculation

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Formula:



Data Summary Table (Template)
Cell LineTissue OriginIC50 (µM)Max Inhibition (%)Sensitivity
A549 Lung Carcinoma[Data][Data]Moderate
MCF-7 Breast Cancer[Data][Data]High
HFF-1 Normal Fibroblast[Data][Data]Low (Selectivity Index)

Note: A Selectivity Index (SI) > 2.0 (Normal IC50 / Tumor IC50) indicates promising therapeutic potential.

Troubleshooting & "Gotchas"

IssueProbable CauseSolution
High Background OD Drug PrecipitationCheck wells under microscope before adding CCK-8. If crystals are visible, switch to ATP-Luminescence Assay (CellTiter-Glo) which is less sensitive to optical interference.
Inconsistent Replicates Pipetting Error / EvaporationUse a multi-channel pipette. Fill edge wells with PBS to prevent "edge effect" evaporation.
Low Max Inhibition Drug StabilityBenzohydrazides can hydrolyze over time. Ensure stocks are fresh and media is changed every 48h for long assays.

References

  • Benzohydrazide Anticancer Activity: Sun, J., et al. (2013). Synthesis and antitumor activity of novel benzohydrazide derivatives.[3][4]European Journal of Medicinal Chemistry .

  • CCK-8 vs MTT Methodology: Tominaga, H., et al. (1999). A water-soluble tetrazolium salt useful for colorimetric cell viability assay.[1][2]Analytical Communications .

  • DMSO Solvent Toxicity Guidelines: Timm, M., et al. (2013).[5] Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology .[5]

  • Apoptosis Protocols: Rieger, A.M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.Journal of Visualized Experiments .

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines[1].

Introduction

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is an organic molecule with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is essential for ensuring product quality, stability, and for conducting pharmacokinetic and toxicological studies. A stability-indicating analytical method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions. This ensures that the measured concentration of the API is not affected by the presence of impurities.[2][3]

This application note provides a comprehensive guide for the development and validation of a robust RP-HPLC method for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, intended for use by researchers, scientists, and drug development professionals.

Chromatographic Conditions

The selection of the chromatographic conditions was based on the chemical properties of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, which is a relatively non-polar molecule containing two chlorophenyl groups and a hydrazide linkage. A reversed-phase HPLC method was chosen due to its wide applicability and suitability for separating non-polar to moderately polar compounds. A C18 column was selected as the stationary phase to provide adequate retention and separation.

The mobile phase consists of a mixture of acetonitrile and water, common solvents in reversed-phase chromatography. Phosphoric acid is added to the aqueous phase to control the pH and improve peak shape by suppressing the ionization of the analyte. A gradient elution is employed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities within a reasonable run time. UV detection was selected based on the presence of chromophores in the molecule, which are expected to absorb in the UV region.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Experimental Protocols

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation: For bulk drug substance, accurately weigh about 25 mg of the sample, transfer to a 25 mL volumetric flask, dissolve and dilute to the mark with methanol. Further dilute with the mobile phase to a final concentration within the calibration range. For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients before dilution.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Table 2: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products. Peak purity index should be greater than 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120% of the target concentration).[4][5]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) Overall RSD ≤ 2.0% for analyses performed on different days by different analysts.
LOD Signal-to-Noise ratio of 3:1.
LOQ Signal-to-Noise ratio of 10:1.
Robustness RSD of results should be ≤ 2.0% when small, deliberate variations are made to the method parameters (e.g., flow rate, column temperature, mobile phase composition).
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide bulk drug.[2][3][6] The stressed samples were then analyzed by the proposed HPLC method.

  • Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of stock solution and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 24 hours.

Data Presentation

The results of the method validation studies are summarized in the following tables.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Value]
100%[Insert Data][Insert Data][Insert Value]
120%[Insert Data][Insert Data][Insert Value]
Mean Recovery [Insert Value]

Table 5: Precision Data

Repeatability (n=6)Intermediate Precision (n=6)
Mean Peak Area [Insert Value][Insert Value]
Standard Deviation [Insert Value][Insert Value]
RSD (%) [Insert Value][Insert Value]

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C F System Suitability Check C->F D Weigh Sample E Prepare Sample Solution D->E G Inject Standards & Sample E->G F->G H Data Acquisition G->H I Peak Integration & Quantification H->I J Generate Report I->J

Caption: Workflow for HPLC analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Method_Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical flow of the analytical method validation process.

Conclusion

The developed RP-HPLC method for the quantification of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is specific, linear, accurate, precise, and robust. The forced degradation studies demonstrated the stability-indicating nature of the method, as the degradation products were well-resolved from the parent drug peak. This method can be successfully applied for the routine quality control analysis and stability studies of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in bulk and pharmaceutical dosage forms.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018. [Link]

  • Chan, C. C., et al. (2004).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • HPLC Diode Array Detector. Torontech. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency; 1995. [Link]

  • Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Technology Networks; 2025. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network; 2005. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis; 2013. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance; 2022. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2026. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific; 2023. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solubility of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide for bioassays

Subject: 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide (Diacylhydrazine Derivative) Ticket ID: SOL-OPT-8842 Assigned Specialist: Senior Application Scientist, Bioassay Development[1][2] Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide (Diacylhydrazine Derivative) Ticket ID: SOL-OPT-8842 Assigned Specialist: Senior Application Scientist, Bioassay Development[1][2]

Executive Summary: The "Brick Dust" Challenge

You are working with a bis-acylhydrazine (also known as a diacylhydrazine).[1][2] These molecules are chemically rigid, planar, and possess high crystal lattice energy due to strong intermolecular hydrogen bonding and


-

stacking. In medicinal chemistry, we classify this as a "Brick Dust" molecule: it has a high melting point (>200°C) and poor solubility in both lipid and aqueous environments.

The Core Issue: The compound dissolves in DMSO, but upon dilution into aqueous bioassay media, it undergoes rapid, often invisible micro-precipitation . This leads to:

  • False Negatives: The compound is stuck to the plastic or precipitated, not interacting with the target.

  • High Variability: Replicates differ wildly based on pipetting speed or mixing shear.[1][2]

  • Cytotoxicity Artifacts: Crystals physically damage cell membranes, mimicking drug toxicity.[2]

Physicochemical Profile & Solvent Compatibility[3][4][5][6][7][8]

ParameterValue / CharacteristicImplication for Bioassays
LogP (Calc) ~3.0 – 3.8Moderately lipophilic; will adsorb to plasticware (BSA blocking recommended).[1][2]
Melting Point >230°CHigh lattice energy; resists dissolving even in organic solvents without heat/sonication.[1][2]
DMSO Solubility ~20–50 mg/mLGood stock solubility, but unstable upon aqueous dilution .[1]
Water Solubility <1 µg/mLEssentially insoluble; requires carrier systems.[1][2]
pKa ~10–11 (Hydrazide NH)Neutral at physiological pH (7.4); pH adjustment is ineffective for solubility.[1][2]

Validated Preparation Protocols

Method A: The "Bridging Solvent" Technique (Recommended)

Use this for cell-based assays to prevent "crashing out" during dilution.[1][2]

Principle: Direct dilution of 100% DMSO stock into water creates a high supersaturation spike, forcing precipitation. We use an intermediate "bridge" of PEG-400 or Cyclodextrin to buffer this transition.[1]

Materials:

  • Compound Stock (20 mM in DMSO)[1]

  • HP-

    
    -CD  (2-Hydroxypropyl-
    
    
    
    -cyclodextrin) - Sigma H107 or similar.[1][2]
  • Assay Media.[1][3]

Protocol:

  • Prepare Vehicle: Make a 20% w/v solution of HP-

    
    -CD in your assay buffer (e.g., PBS or Media).[1] Sterile filter (0.22 µm).[1]
    
  • The Intermediate Step:

    • Pipette your DMSO stock into a sterile tube.[1]

    • Slowly add the 20% HP-

      
      -CD solution to the DMSO stock while vortexing.
      
    • Target Ratio: 1:20 (e.g., 5 µL DMSO stock + 95 µL CD-Buffer).[1]

  • Final Dilution: Dilute this intermediate mix into your final assay wells.

    • Result: The compound is now trapped in the cyclodextrin cavity, preventing precipitation even as the DMSO concentration drops below 0.1%.

Method B: The Standard DMSO "Sandwich" (High Throughput)

Use this only for enzymatic assays where protein concentration is high (proteins act as carriers).

  • Pre-warm the DMSO stock to 37°C to dissolve micro-seeds.

  • Pre-fill assay plate with buffer.[1]

  • Submerged Addition: Do not pipette the DMSO stock onto the surface of the liquid. Submerge the tip halfway into the buffer and dispense while mixing (trituration).

  • Immediate Shake: Place on an orbital shaker (500 rpm) for 60 seconds immediately.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to the media. It looks like a white cloud.

  • Diagnosis: This is "solvent shock."[1] The local concentration of water around the pipette tip spikes to 100% instantly, causing the hydrophobic compound to crash out.

  • The Fix: Switch to Method A (above). If you must use Method B, increase the DMSO concentration in the destination well to 0.5% (if cells tolerate it) or use a serial dilution in DMSO first, so you are adding a lower concentration stock to the water.

Q2: The vehicle control (DMSO only) is killing my cells.

  • Diagnosis: Diacylhydrazines often require higher solvent concentrations to stay in solution, pushing DMSO above the toxic threshold (usually >0.1% for sensitive lines like primary neurons, >0.5% for robust lines like HeLa).

  • The Fix:

    • Titrate DMSO: Run a "DMSO-only" kill curve to find your cell line's limit.[1][2]

    • Replace DMSO: Use the HP-

      
      -CD method.[1][2] Cyclodextrins are generally non-toxic up to 10-20 mM and allow you to eliminate DMSO almost entirely from the final well.[2]
      

Q3: My IC50 curves are flat or erratic (non-sigmoidal).

  • Diagnosis: This is the hallmark of a solubility-limited assay. The compound concentration in solution plateaus at its solubility limit (e.g., 1 µM), even if you think you added 10 µM.

  • The Fix:

    • Nephelometry: If you have a plate reader, measure absorbance at 600nm (turbidity) immediately after dosing.[1][2] Any signal above background indicates precipitation.[1]

    • BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to your buffer.[1][2] Albumin binds lipophilic drugs and keeps them in solution, mimicking in vivo plasma conditions.

Decision Tree: Solvent Selection Strategy

SolubilityOptimization Start Start: 4-Chloro-N'-(4-chlorobenzoyl) benzohydrazide Formulation AssayType Select Assay Type Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Enzymatic Enzymatic/Biochemical AssayType->Enzymatic ToxicityCheck Is Cell Line Sensitive to DMSO? CellBased->ToxicityCheck ProteinContent Does Buffer contain BSA or Detergent? Enzymatic->ProteinContent HighSens Yes (Primary Cells/Neurons) Max DMSO < 0.1% ToxicityCheck->HighSens Sensitive LowSens No (HeLa/HEK293) Max DMSO 0.5% ToxicityCheck->LowSens Robust MethodCD USE PROTOCOL A: HP-beta-Cyclodextrin Complex (Eliminates DMSO toxicity) HighSens->MethodCD MethodDirect USE PROTOCOL B: Direct DMSO Addition (Submerged Dispense) LowSens->MethodDirect YesProtein Yes ProteinContent->YesProtein NoProtein No ProteinContent->NoProtein YesProtein->MethodDirect AddTween Add 0.01% Tween-20 or 0.1% BSA NoProtein->AddTween AddTween->MethodDirect

Caption: Decision logic for selecting the optimal solubilization strategy based on assay tolerance and buffer composition.

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[2] FASEB Journal, 28(3), 1317–1330.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

Sources

Optimization

Technical Support Center: Purification Workflows for Crude 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Welcome to the Application Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals dealing with the isolation and purification of 4-chloro-N'-(4-chlorobenzoyl)benzoh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals dealing with the isolation and purification of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also widely known as 1,2-bis(4-chlorobenzoyl)hydrazine)[1].

Synthesizing symmetric bis-aroylhydrazines typically involves the acylation of hydrazine hydrate with 4-chlorobenzoyl chloride[2]. However, this reaction frequently yields a crude matrix contaminated with unreacted starting materials, mono-acylated intermediates, and acidic byproducts. Due to the extreme insolubility of the bis-hydrazide core, standard chromatographic techniques are often unviable. This guide provides a field-proven, self-validating purification methodology based on differential solubility and pKa manipulation.

Impurity Profiling and Physicochemical Data

Understanding the quantitative and qualitative nature of your crude matrix is the first step in troubleshooting. Below is a breakdown of the typical impurities found in the crude synthesis mixture.

Impurity / ComponentSource / MechanismPhysical PropertiesTargeted Removal Strategy
4-Chlorobenzoic Acid Hydrolysis of unreacted 4-chlorobenzoyl chloride.pKa ~4.0; Soluble in basic aqueous solutions.Alkaline Wash (0.1 M NaHCO3)
4-Chlorobenzohydrazide Incomplete acylation (mono-substituted intermediate).Moderate polarity; Soluble in hot water/alcohols.Recrystallization (DMF/Water)
Hydrazine Salts Byproduct of HCl neutralization during acylation.Highly polar; Highly water-soluble.Deionized Water Wash
Target: Bis-hydrazide Complete 2:1 stoichiometric acylation[3].MW: 309.15 g/mol ; Highly crystalline; Insoluble in DCM/EtOH.Isolation via precipitation
Experimental Workflow and Chemical Logic

Workflow Crude Crude 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (+ Impurities) AlkWash 1. Alkaline Wash (0.1 M NaHCO3) Target: 4-Chlorobenzoic Acid Crude->AlkWash Suspend & Filter WaterWash 2. Deionized Water Wash Target: Salts & Hydrazine AlkWash->WaterWash Wash & Filter Recryst 3. Recrystallization (DMF/Water) Target: 4-Chlorobenzohydrazide WaterWash->Recryst Dissolve in hot DMF Pure Pure Target Compound (>99% Purity) Recryst->Pure Cool, Filter & Dry

Fig 1. Step-by-step purification workflow and targeted impurity removal.

ImpurityFate Imp1 4-Chlorobenzoic Acid (pKa ~4.0) Sep1 Aqueous NaHCO3 (Deprotonation) Imp1->Sep1 Imp2 Hydrazine Salts (Highly Polar) Sep2 Aqueous Wash (Solvation) Imp2->Sep2 Imp3 4-Chlorobenzohydrazide (Mono-substituted) Sep3 DMF/Water (Differential Solubility) Imp3->Sep3 Target Target Bis-hydrazide (Highly Crystalline) Target->Sep3 Waste1 Aqueous Waste Sep1->Waste1 Sep2->Waste1 Waste2 Mother Liquor Sep3->Waste2 Final Crystalline Solid Sep3->Final

Fig 2. Chemical logic detailing the fate of impurities across different solvent systems.

Step-by-Step Purification Methodology

This protocol relies on a self-validating system where each step selectively targets a specific chemical liability based on causality and thermodynamic principles.

Phase 1: Alkaline Trituration (Removal of Acidic Impurities)

  • Suspend the crude solid in a 0.1 M Sodium Bicarbonate (NaHCO3) aqueous solution (10 mL per gram of crude).

  • Stir vigorously at room temperature for 30 minutes.

    • Causality: 4-chlorobenzoic acid is highly insoluble in neutral water but readily deprotonates at pH 8.3, forming the water-soluble sodium 4-chlorobenzoate. We strictly avoid strong bases like NaOH to prevent base-catalyzed cleavage of the target's hydrazide bonds.

  • Filter the suspension under vacuum using a Büchner funnel.

Phase 2: Aqueous Washing (Removal of Salts)

  • Wash the filter cake with copious amounts of deionized water (3 × 5 mL/g).

  • Validate : Test the pH of the filtrate. Continue washing until the filtrate is neutral (pH ~7.0).

    • Causality: This step ensures the complete removal of residual sodium bicarbonate, sodium 4-chlorobenzoate, and any polar hydrazine hydrochloride salts trapped in the crystal lattice.

Phase 3: Recrystallization (Removal of Mono-aroylated Impurities)

  • Dissolve : Transfer the semi-dry solid to a round-bottom flask. Add N,N-Dimethylformamide (DMF) dropwise while heating to 80 °C until the solid just dissolves.

    • Causality: Bis-aroylhydrazines exhibit strong intermolecular hydrogen bonding (-NH-NH- core), making them notoriously insoluble in standard solvents[2]. DMF acts as a strong hydrogen-bond acceptor, disrupting the lattice energy at elevated temperatures.

  • Clarify : Perform a hot filtration if insoluble polymeric particulates remain.

  • Precipitate : Slowly add warm deionized water (anti-solvent) dropwise to the hot DMF solution until it becomes persistently cloudy.

  • Crystallize : Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Isolate : Filter the pure crystals, wash with cold ethanol to displace residual DMF, and dry under vacuum at 60 °C for 12 hours.

    • Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 DCM/MeOH). The mono-aroylated impurity (4-chlorobenzohydrazide) will have a lower Rf due to the free primary amine, while the pure target compound will present as a single, higher Rf spot. A sharp melting point (>250 °C) will confirm the absence of melting-point-depressing impurities.

Troubleshooting & FAQs

Q: Why is my product forming a gummy residue instead of a crystalline solid? A: Gummy residues typically indicate the presence of unreacted 4-chlorobenzoyl chloride or a high concentration of the mono-aroylated intermediate acting as a plasticizer. Ensure complete consumption of the acid chloride by maintaining a strict 2.05:1 molar ratio of acid chloride to hydrazine during synthesis. If the product is already gummy, re-suspend it in cold diethyl ether and triturate vigorously; the bis-hydrazide is insoluble in ether, while the impurities will dissolve, promoting crystallization.

Q: How do I ensure complete removal of 4-chlorobenzoic acid without hydrolyzing the target bis-hydrazide? A: The key is precise pKa manipulation. Use a mild base like 0.1 M NaHCO3 rather than NaOH. NaOH can initiate base-catalyzed hydrolysis of the hydrazide linkages, reverting your product back to the starting materials. NaHCO3 provides a pH (~8.3) sufficient to deprotonate the carboxylic acid (pKa ~4.0) while preserving the stable amide bonds of the target compound.

Q: Why is DMF/Water chosen over standard organic solvents like DCM or Ethanol for recrystallization? A: The symmetric bis-hydrazide core of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide forms an extensive, rigid intermolecular hydrogen-bonding network. This high lattice energy renders the compound highly insoluble in standard solvents like Dichloromethane (DCM) or cold Ethanol[2]. A polar aprotic solvent like DMF is required to solvate the molecule at elevated temperatures. Water is then used as a highly miscible anti-solvent to drive controlled, high-yield crystallization.

References
  • [1] National Center for Biotechnology Information. "1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843 - PubChem". PubChem Compound Summary. Available at:[Link]

  • [2] El-Din, N. S., et al. "Synthesis and Biological Activities of Some 1,3,4-Oxadiazoles and Bis (1,3,4-Oxadiazoles)". Journal of Islamic Academy of Sciences 4:3, 184-191, 1991. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Benzohydrazide Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center for the characterization of benzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the characterization of benzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of compounds. Benzohydrazides are crucial precursors in medicinal chemistry for synthesizing various bioactive molecules, including hydrazones and heterocyclic systems like oxadiazoles and triazoles.[1] However, their unique structural features—the hydrazide moiety (-CONHNH₂), potential for tautomerism, and varied physicochemical properties—can present distinct challenges during analytical characterization.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemistry, helping you diagnose issues, optimize your protocols, and ensure the integrity of your data.

Part 1: Spectroscopic Characterization (NMR, FTIR, MS)

This section addresses the most common questions and issues encountered during the structural elucidation of benzohydrazide derivatives using spectroscopic methods.

FAQ 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

Question: My N-H proton signals in ¹H NMR are broad and their chemical shifts are inconsistent. Why is this happening and how can I get a clearer signal?

Answer: This is a very common issue stemming from several factors inherent to the benzohydrazide structure:

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to rapid relaxation and, consequently, broadening of the signals of adjacent protons (N-H).

  • Proton Exchange: The amide (CONH) and amine (NH₂) protons are acidic and can exchange with trace amounts of water or other protic impurities in the NMR solvent (e.g., DMSO-d₆).[2] This exchange process broadens the signals.

  • Hydrogen Bonding: Both intra- and intermolecular hydrogen bonding can affect the chemical environment and exchange rate of N-H protons, leading to broadness and concentration-dependent chemical shifts.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Ensure your deuterated solvent (DMSO-d₆ is common for benzohydrazides) is fresh and dry to minimize water content.

  • D₂O Exchange: To confirm if a broad peak is an exchangeable proton (like N-H or O-H), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H and O-H signals will disappear or significantly decrease in intensity, confirming their identity.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange and intermolecular interactions, sometimes resulting in sharper N-H signals.

Question: I see multiple sets of peaks in my NMR spectrum, suggesting a mixture, but I believe my compound is pure. Could this be tautomerism?

Answer: Yes, this is a classic issue with benzohydrazide derivatives, which can exist in equilibrium between keto (amido) and enol (imidol) tautomeric forms, especially in solvents like DMSO.[3][4]

  • Keto Form (Amide): The standard form with a carbonyl (C=O) group and an N-H bond.

  • Enol Form (Imidol): A tautomer featuring a hydroxyl (O-H) group and a carbon-nitrogen double bond (C=N).

This equilibrium results in two distinct sets of NMR signals corresponding to each tautomer. For instance, you might observe a singlet for the imidol O-H proton (δ 11.7-11.9 ppm) in addition to the amide N-H proton.[3] The ratio of these forms can be influenced by the solvent and the electronic nature of substituents on the aromatic rings.[4]

Workflow for Investigating Unexpected NMR Signals

Fragmentation M [C₆H₅-CO-NH-NH₂]⁺˙ (Molecular Ion, M⁺˙) F1 [C₆H₅-CO]⁺ (Benzoyl Cation) M->F1 - •NHNH₂ (N-N Cleavage) F3 [NH₂-NH]⁺˙ M->F3 - •COC₆H₅ (C-N Cleavage) F2 [C₆H₅]⁺ (Phenyl Cation) F1->F2 - CO

Caption: Common EI-MS fragmentation pathways for benzohydrazide.

Part 2: Chromatographic & Physicochemical Characterization

This section covers challenges related to purification, analysis by HPLC, and inherent properties like solubility and polymorphism.

FAQ 4: High-Performance Liquid Chromatography (HPLC)

Question: I'm seeing significant peak tailing for my benzohydrazide compound in reverse-phase HPLC. What is the cause and how can I fix it?

Answer: Peak tailing for benzohydrazide derivatives on C18 columns is often caused by secondary interactions between the basic nitrogen atoms in the hydrazide moiety and residual acidic silanol groups on the silica-based stationary phase. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

Troubleshooting HPLC Peak Tailing:

Potential Cause Solution & Rationale
Silanol Interactions Add a competitive base or use a lower pH mobile phase. Add a small amount of an amine modifier like triethylamine (TEA) (0.1%) to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from your analyte. Alternatively, lowering the mobile phase pH (e.g., to pH 2.5-3 with TFA or formic acid) will protonate the silanol groups, reducing their ability to interact with your compound. [5]
Column Overload Reduce injection volume or sample concentration. Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
Contaminated Column/Guard Replace the guard column and/or flush the analytical column. Strongly retained impurities can act as active sites, causing tailing. Flush the column with a strong organic solvent. [5]
Incompatible Sample Solvent Dissolve the sample in the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
FAQ 5: Solubility and Purification

Question: My benzohydrazide derivative has poor solubility in common organic solvents. What is the best way to purify it and prepare it for analysis?

Answer: Solubility can be a significant hurdle. Benzohydrazides are often crystalline solids with strong intermolecular hydrogen bonding, leading to low solubility in nonpolar solvents but good solubility in polar aprotic solvents like DMSO and DMF. [6] Purification - Step-by-Step Recrystallization Protocol:

Recrystallization is the most effective method for purifying solid benzohydrazide derivatives. [2]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold. Ethanol is a very common and effective choice. [2]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Work in a fume hood and use a hot plate.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal, if used). This step prevents premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

FAQ 6: Polymorphism

Question: My analytical results (e.g., melting point, FTIR) are inconsistent between batches, even though NMR and MS confirm the same chemical structure. Could this be due to polymorphism?

Answer: Yes, inconsistent physical properties despite identical chemical structures are a hallmark of polymorphism—the ability of a compound to exist in two or more different crystal structures. These different forms can have different melting points, solubilities, and spectroscopic (FTIR, Raman) signatures. [7] How to Investigate Polymorphism:

  • Differential Scanning Calorimetry (DSC): This is the primary tool for identifying polymorphs. Different crystal forms will exhibit different melting points and may show solid-solid phase transitions. A monotropic system, for example, will show an exothermic transition from a metastable form to a stable form upon heating. [7]* Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern, providing a definitive fingerprint for identification. [7]* Vibrational Spectroscopy (FTIR/Raman): Subtle differences in intermolecular interactions within the crystal lattice can lead to small but measurable shifts in vibrational bands. For example, C-H bending or C-N stretching modes can differ between polymorphs. [7] If polymorphism is suspected, it is critical to control crystallization conditions (solvent, temperature, cooling rate) to ensure you are consistently producing the same form for further development and analysis.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Navudu, R., Mannem, G. R., & Bollikolla, H. B. (2016). Synthesis, Characterization and Keto-Enol Tautomerism of Novel 2-(Trifluoromethyl)benzohydrazide Derivatives. Asian Journal of Chemistry, 28, 1351-1360. Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2017). AIP Publishing. Retrieved from [Link]

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (n.d.). Retrieved from [Link]

  • Structural Characterization and Cytotoxic Activity of New Metal Complexes of Benzohydrazide Oxime Ligand. (2020). American Journal of Biomedical Science and Research. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. (2013). PMC. Retrieved from [Link]

  • Benzohydrazide derivative metal complex's antimicrobial and inhibitory effects on liver cancer cell lines and quinone oxidoreductase 2: Experimental, molecular docking, and DFT investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the synthesis, of transition metal complexes derived from 5-nitrosalicyaldehyde benzoylhydrazone characterization and. (n.d.). ISCA. Retrieved from [Link]

  • FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. (2016). ResearchGate. Retrieved from [Link]

  • Recent Progress in Science and Engineering Computer-Aided Study on Metal Complexes with Benzohydrazide Schiff Base as Potential. (2025). lidsen. Retrieved from [Link]

  • Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • Keto-enol tautomeric equilibria for benzohydrazide molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017). ResearchGate. Retrieved from [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (n.d.). Avicenna Journal of Clinical Microbiology and Infection. Retrieved from [Link]

  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. (n.d.). Conquer Scientific. Retrieved from [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Polymorphism in early development: The account of MBQ-167. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (n.d.). Academia.edu. Retrieved from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research. Retrieved from [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Retrieved from [Link]

  • Actual new cancer-causing hydrazines, hydrazides, and hydrazones. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide

The following technical guide addresses the stability and solubility challenges associated with 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine ; CAS: 895-84-1). This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and solubility challenges associated with 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine ; CAS: 895-84-1).

This guide is structured to distinguish between physical instability (precipitation) and chemical instability (degradation), as the former is the most common failure mode for this class of symmetric diacylhydrazines.[1]

[2]

Executive Summary & Molecule Profile

Compound: 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide Class: Symmetric 1,2-Diacylhydrazine Core Structure:


Key Characteristic:  High lipophilicity (LogP ~3.6–5.[1]5) and extremely low aqueous solubility.[1]

Critical Insight: Unlike hydrazones (Schiff bases) which are prone to hydrolysis and isomerization, this diacylhydrazine is chemically robust.[1][2] The primary "stability" issue reported by researchers is almost invariably precipitation upon dilution (physical instability), not chemical decomposition.[1]

Troubleshooting Guide (Q&A Format)

SECTION A: Physical Stability (Solubility & Precipitation)[2]

Q1: My compound "disappears" or forms a white precipitate immediately when I dilute the DMSO stock into my assay buffer. Is it degrading? Diagnosis: No, this is "Solvent Shock" (Physical Instability) .[1][2] Mechanism: This compound is a "brick dust" molecule with high lattice energy and poor water solubility.[1] When a concentrated DMSO stock is introduced to an aqueous buffer, the solvent environment changes faster than the molecule can disperse, causing it to crash out of solution as a micro-precipitate.[1] This looks like degradation (loss of signal) but is actually a solubility failure.[1]

Corrective Protocol:

  • Switch to Serial Dilution: Never dilute 1000x in one step. Perform intermediate dilutions (e.g., 10 mM Stock

    
     1 mM in 50% DMSO 
    
    
    
    100
    
    
    M in 10% DMSO
    
    
    Final Assay Buffer).
  • Use a Dispersant: Add a non-ionic surfactant to your assay buffer before adding the compound.[1]

    • Recommended: 0.05% Tween-20 or 0.1% Pluronic F-127.[1][2]

  • Sonication: Sonicate the final solution for 5–10 minutes to redissolve micro-aggregates.

Q2: Can I store the stock solution in DMSO at Room Temperature? Recommendation: No. Reasoning: While the molecule is chemically stable, DMSO is hygroscopic (absorbs water from air).[1] Absorbed water reduces the solubility power of DMSO, leading to "silent precipitation" inside the tube over time.[1]

  • Storage Rule: Store 10 mM or 50 mM stocks in anhydrous DMSO at -20°C .

  • Vial Type: Use amber glass vials with PTFE-lined caps to prevent plasticizer leaching and minimize water ingress.[1][2]

SECTION B: Chemical Stability (Hydrolysis & Oxidation)

Q3: Is this compound sensitive to pH? Status: Stable at pH 4–8; Unstable in Strong Acid/Base. Mechanism: The diacylhydrazine linkage (


) is electronically stabilized and less prone to hydrolysis than simple amides.[1][2] However, extreme conditions force degradation:
  • pH > 10: Deprotonation of the hydrazide protons (

    
     estimated ~10–11) increases solubility but facilitates base-catalyzed hydrolysis to 4-chlorobenzoic acid  and hydrazine .[1][2]
    
  • pH < 2: Acid-catalyzed hydrolysis is slow but possible under heat.[1][2]

Q4: I see a new peak in my HPLC after leaving the solution in light. Is it photo-sensitive? Analysis: Unlikely to be E/Z isomerization.[1][2] Distinction: Researchers often confuse this molecule with hydrazones (which have a


 double bond and undergo E/Z photo-isomerization).[1][2] Your molecule has a 

single bond.[1][2] Risk: If a new peak appears, check for oxidation .[1][2] While rare, trace transition metals (Fe, Cu) in buffers can catalyze the oxidation of the hydrazine core to an azo-derivative (

) or cleavage products.[2]
  • Fix: Add 100

    
    M EDTA to buffers to chelate trace metals.
    

Standardized Protocols

Protocol A: Preparation of a Robust Stock Solution

Objective: To create a 10 mM stock stable for >6 months.

StepActionTechnical Rationale
1 Weigh compound into a glass vial.Avoids plasticizers; static charge on plastic can cause weighing errors.[1]
2 Add Anhydrous DMSO (99.9%).[1][2]Water content >0.1% drastically lowers solubility and stability.[1][2]
3 Vortex for 60s, then warm to 37°C for 5 mins.Ensures complete dissolution of crystal lattice (enthalpy of solution is high).[1]
4 Aliquot into small volumes (e.g., 50

L).
Prevents repeated freeze-thaw cycles which introduce moisture.[1][2]
5 Store at -20°C or -80°C .Stops kinetic degradation and water absorption.[1]
Protocol B: "Safe-Dilution" Method for Biological Assays

Objective: To reach 10


M in aqueous buffer without precipitation.[1][2]
  • Prepare Buffer: PBS + 0.05% Tween-20 .

  • Intermediate Step: Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM working stock).

  • Final Dilution: Add 1

    
    L of 1 mM stock to 99 
    
    
    
    L of Buffer (rapid injection while vortexing).
    • Result: 10

      
      M compound in 1% DMSO.[1][2]
      
    • Why: Diluting from a lower concentration stock (1 mM vs 10 mM) reduces the local concentration spike at the injection point, preventing nucleation.

Visualized Stability Logic

Diagram 1: Troubleshooting Decision Tree

This flowchart guides the user to the root cause of "instability" (usually solubility).[1]

StabilityLogic Start Issue: Loss of Compound Signal CheckSol Check Solution Appearance Start->CheckSol Cloudy Cloudy / Precipitate? CheckSol->Cloudy Yes Clear Clear Solution? CheckSol->Clear No Physical PHYSICAL INSTABILITY (Solubility Failure) Cloudy->Physical Chemical CHEMICAL INSTABILITY (Degradation) Clear->Chemical Action1 Action: Add Surfactant (Tween-20) & Reduce DMSO % Physical->Action1 Action2 Action: Check pH (Keep 5-8) & Add EDTA Chemical->Action2

Caption: Decision tree distinguishing between solubility failure (precipitation) and true chemical degradation.

Diagram 2: Chemical Degradation Pathway (Hydrolysis)

Understanding the breakdown products is essential for HPLC analysis.[1]

Degradation Parent 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide (Diacylhydrazine) Process Hydrolysis (Extreme pH >10 or <2) Parent->Process Prod1 4-Chlorobenzoic Acid (Acidic Byproduct) Process->Prod1 Prod2 Hydrazine (Toxic Byproduct) Process->Prod2

Caption: Hydrolytic cleavage pathway occurring under extreme pH conditions.[2]

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Overcoming Poor Solubility of 1,2-Bis(4-bromobenzoyl)hydrazine.

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,2-Bis(4-chlorobenzoyl)-hydrazine (CID 246843).[2][4] [2]

  • Cheméo. (2025).[1][2] Physical Properties and Solubility Data for Hydrazine, 1,2-bis(3,4-dichlorobenzoyl)-.

  • ResearchGate. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review.

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide Assay Optimization

Based on the physicochemical profile of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1), I have designed this technical support guide to address the specific challenges of solubility, aggregation, and assay i...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the physicochemical profile of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1), I have designed this technical support guide to address the specific challenges of solubility, aggregation, and assay interference common to this class of lipophilic bis-acylhydrazines.

Role: Senior Application Scientist | Doc ID: TS-895-84-1-OPT | Status: Active[1][2]

Compound Profile & Assay Challenges

Before refining conditions, you must understand the "personality" of this molecule in aqueous solution. It is a symmetrical bis-acylhydrazine characterized by high lipophilicity and a rigid, planar structure.[1][2]

PropertyValueImplication for Assays
MW 309.15 g/mol Small molecule, capable of tight binding pockets.[1][2]
LogP ~3.6 (Lipophilic)High risk of precipitation in aqueous buffers >10 µM.[1][2]
Solubility DMSO (High), Water (Poor)Requires intermediate dilution steps; "Crash-out" risk.[1][2][3]
Reactivity Diacylhydrazine BridgePotential metal chelation; stable to hydrolysis at neutral pH.[1][2]
Interference Colloidal AggregatorCritical: Can form promiscuous aggregates that sequester enzymes (False Positive).[1][2]

Core Protocol: Solubility & Stock Preparation

The Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous buffer often causes immediate, invisible micro-precipitation, leading to erratic IC50 curves.[1][2]

The Solution: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 100% Buffer.[1][2] Use this step-down approach to maintain a hydration shell around the molecule.[1][2]

Reagents:

  • Stock: 10 mM compound in anhydrous DMSO.

  • Intermediate Solvent: 50% DMSO / 50% Buffer (or Methanol if compatible).[1][2]

  • Assay Buffer: Standard buffer + 0.01% Triton X-100 (Critical for preventing aggregation).[1][2]

Step-by-Step Workflow:

  • Primary Stock: Dissolve powder to 10 mM in 100% DMSO. Vortex and sonicate for 5 mins to ensure no micro-crystals remain.

  • Intermediate Step (10x): Dilute the Primary Stock 1:10 into the Intermediate Solvent .

    • Result: 1 mM compound in ~55% DMSO.[1][2]

    • Why: This lowers the shock of polarity change.[1][2]

  • Working Solution (2x): Dilute the Intermediate Step 1:50 into Assay Buffer .

    • Result: 20 µM compound in ~1% DMSO.[1][2]

    • Observation: Check for turbidity immediately via absorbance at 600nm (OD600).[1][2]

  • Final Assay Addition: Add this Working Solution 1:1 to your reaction well.

    • Final: 10 µM compound, 0.5% DMSO.[1][2]

Technical Note: If precipitation persists, increase the surfactant concentration (e.g., 0.05% Tween-20) rather than DMSO concentration.[1][2] DMSO >1% often inhibits enzymes more than the compound itself.[1][2]

Critical Troubleshooting: Distinguishing True Inhibition from Aggregation

The Issue: This compound is a candidate for PAINS (Pan-Assay Interference Compounds) behavior via colloidal aggregation. It may inhibit your target simply by coating it, not binding to the active site.[1][2]

The "Detergent Sensitivity" Test

Every "hit" with this compound must be validated using this protocol.

Experimental Setup: Run your standard inhibition assay in two parallel conditions:

  • Condition A: Standard Buffer (no detergent).[1][2]

  • Condition B: Buffer + 0.01% - 0.1% Triton X-100 (or CHAPS).[1][2]

Analysis Logic:

  • Scenario 1: IC50 shifts significantly (e.g., from 1 µM in A to >50 µM in B).

    • Diagnosis:False Positive. The compound was aggregating.[1][2] The detergent broke the aggregates, abolishing the "inhibition."

  • Scenario 2: IC50 remains stable (within 2-3 fold).[1][2]

    • Diagnosis:True Binder. The inhibition is likely specific.[1][2]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for refining your assay conditions.

AssayOptimization Start Start: Erratic Assay Data CheckSolubility Step 1: Check Solubility (OD600 Turbidity Test) Start->CheckSolubility IsTurbid Is Solution Turbid? CheckSolubility->IsTurbid OptimizeSolubility Action: Use Intermediate Dilution & Add 0.01% Tween-20 IsTurbid->OptimizeSolubility Yes CheckAggregation Step 2: Aggregation Counter-Screen (Detergent Sensitivity Test) IsTurbid->CheckAggregation No (Clear) OptimizeSolubility->CheckSolubility Retry IsSensitive Is IC50 Detergent Sensitive? CheckAggregation->IsSensitive FalsePositive Outcome: False Positive (Colloidal Aggregator) IsSensitive->FalsePositive Yes (Activity Lost) CheckInterference Step 3: Check Chemical Interference (Redox/Chelation) IsSensitive->CheckInterference No (Activity Retained) ValidHit Outcome: Validated Hit Proceed to SAR CheckInterference->ValidHit

Caption: Logic flow for validating 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide activity, prioritizing solubility and aggregation checks.

Frequently Asked Questions (Troubleshooting)

Q: My IC50 curve is flat at low concentrations but drops sharply at 10 µM. Why? A: This is the classic "cliff" signature of precipitation.[1][2] The compound is soluble at low concentrations but crashes out at 10 µM, causing light scattering or physical interference with the readout.

  • Fix: Inspect the well bottom with a microscope.[1][2] If crystals are visible, your effective concentration is unknown.[1][2] Cap your assay at the solubility limit (likely 5-10 µM in PBS) or switch to a higher-detergent buffer.[1][2]

Q: Can this compound interfere with metalloprotease assays? A: Yes. The hydrazide bridge (-C(=O)-NH-NH-C(=O)-) can act as a bidentate ligand, potentially chelating metal ions (Zn²⁺, Cu²⁺) required by the enzyme.[1][2]

  • Control: Add an excess of the metal cofactor to the assay.[1] If activity is restored, the inhibition was due to chelation (non-specific) rather than active site binding.[1][2]

Q: I see high background absorbance at 280nm. Is this normal? A: Yes. The bis-benzoyl system has significant UV absorbance.[1][2]

  • Fix: If your readout is UV-based (e.g., A280 for protein), this compound will interfere.[1][2] Switch to a colorimetric assay (e.g., Bradford, Lowry) or a fluorescent readout (e.g., enzyme activity via AMC release) that operates at wavelengths >350nm.[1][2]

Q: How stable is the stock solution? A: In anhydrous DMSO at -20°C, it is stable for 6+ months.[1][2] However, avoid repeated freeze-thaw cycles which introduce moisture.[1][2] Water in DMSO promotes hydrolysis of the hydrazide bond over time.[1][2] Aliquot into single-use vials.

References

  • PubChem Compound Summary . (2025). 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CID 246843).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Foundational text on aggregation/interference). Link[1][2]

  • BenchChem Technical Support . (2025). Troubleshooting Solubility in DMSO for Lipophilic Hydrazides. (General principles for hydrazide solubility). Link[1][2]

  • Thorne, N., et al. (2010).[1][2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Optimization

challenges in scaling up the synthesis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Technical Support Center: Scaling Up 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide Status: Active Ticket ID: SC-DIACYL-004 Subject: Troubleshooting Scale-Up Anomalies for Symmetrical Diacylhydrazine Synthesis Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide

Status: Active Ticket ID: SC-DIACYL-004 Subject: Troubleshooting Scale-Up Anomalies for Symmetrical Diacylhydrazine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the scale-up (100g to 1kg range) of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1). This compound is a symmetrical diacylhydrazine synthesized via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with hydrazine.

While the bench-scale synthesis is often forgiving, scale-up introduces critical mass transfer and thermal management issues. The formation of the "bis" product competes with the precipitation of the "mono" intermediate and the hydrolysis of the acid chloride. This guide addresses the three most reported failure modes: incomplete conversion (mono-impurity) , reaction solidification (mixing failure) , and residual acid contamination .

Module 1: Reaction Optimization (Upstream)

Q1: "I am consistently seeing 5-10% of the mono-acyl impurity (4-chlorobenzohydrazide) in my crude solid. Adding more acid chloride doesn't help. Why?"

Diagnosis: This is a classic "trapping" phenomenon caused by poor solubility and mass transfer, not necessarily stoichiometry.

  • The Mechanism: The reaction proceeds in two steps.[1] Hydrazine reacts with the first equivalent of 4-chlorobenzoyl chloride to form the mono-hydrazide. This intermediate must remain in solution (or be accessible) to react with the second equivalent of acid chloride.

  • The Scale-Up Failure: On a larger scale, the highly insoluble bis-product (the target) precipitates rapidly, potentially encapsulating the mono-intermediate or the unreacted hydrazine inside the crystal lattice. Once trapped, the reagents are sterically shielded from further reaction.

Protocol Adjustment (The "Reverse Addition" Technique): Instead of adding the acid chloride to the hydrazine (standard bench protocol), switch to a Simultaneous Dosing or modified Reverse Addition strategy to maintain a constant excess of the electrophile (acid chloride).

  • Standard (Problematic): Hydrazine in flask

    
     Add Acid Chloride. (High local concentration of Hydrazine favors mono-formation initially; precipitation traps it).
    
  • Recommended (Scale-Up):

    • Dissolve 4-chlorobenzoyl chloride (2.1 equiv) in THF or 2-MeTHF.

    • Prepare a separate solution of Hydrazine Hydrate (1.0 equiv) + Base (2.2 equiv) in water/THF.

    • Critical Step: Co-feed both streams into a reactor containing a solvent heel at 0-5°C, maintaining a slight excess of the acid chloride stream.

    • Alternative: If co-feeding is not possible, ensure high-shear mixing (e.g., overhead stirrer with pitch-blade impeller, not a magnetic bar) and run the reaction at a higher dilution factor (15-20 volumes solvent).

Q2: "The reaction exotherm is spiking beyond 40°C despite an ice bath. Is this dangerous?"

Analysis: Yes. The reaction of acyl chlorides with hydrazine is highly exothermic (


 can exceed -150 kJ/mol). At scale, the surface-area-to-volume ratio decreases, making passive cooling inefficient. High temperatures accelerate the hydrolysis of 4-chlorobenzoyl chloride by trace water, generating 4-chlorobenzoic acid (impurity) and HCl gas, which can over-pressurize the vessel.

Thermal Management Protocol:

  • Dosing Rate: Link the addition rate of the acid chloride to the internal temperature. Stop addition if

    
    .
    
  • Solvent Heat Sink: Use a solvent with a boiling point that acts as a safety buffer (e.g., DCM refluxes at ~40°C, providing evaporative cooling in a runaway scenario, though THF is chemically preferred for solubility).

  • Diagram: See the Reaction Workflow below for the logic flow.

Module 2: Work-up & Purification (Downstream)

Q3: "My final product contains significant 4-chlorobenzoic acid. Washing with water isn't removing it."

Diagnosis: 4-Chlorobenzoic acid is a byproduct of acid chloride hydrolysis.[2] While the acid itself is soluble in base, it can co-crystallize with your product or form a sticky paste that resists surface washing.

The "Hot Slurry" Purification Method: Simple filtration is insufficient. You must exploit the pKa difference.

  • Target Compound: Non-acidic (mostly neutral/weakly acidic amide protons).

  • Impurity: Carboxylic acid (pKa ~4).

Step-by-Step Protocol:

  • Quench: Quench the reaction mixture with 10% aqueous

    
     (Sodium Bicarbonate). Stir for 1 hour. This converts the benzoic acid byproduct into its water-soluble sodium salt.
    
  • Filtration: Filter the crude solid.

  • The Critical Wash: Re-suspend the wet cake in 5% aqueous NaOH (approx. 5 volumes) at 50°C for 30 minutes. Note: The bis-hydrazide is stable to dilute base for short periods, but the acid impurity will dissolve completely.

  • Final Rinse: Filter and wash extensively with water until the filtrate pH is neutral, then wash with cold ethanol to remove organic impurities.

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the kinetic competition between the desired bis-acylation and the failure modes (hydrolysis/mono-trapping).

ReactionLogic Start Start: Hydrazine + 4-Chlorobenzoyl Chloride Mono Intermediate: 4-Chlorobenzohydrazide (Mono-Acyl) Start->Mono Fast (k1) Acid Impurity: 4-Chlorobenzoic Acid Start->Acid Hydrolysis (H2O) Accelerated by Heat Bis Target Product: 4-Chloro-N'-(4-chlorobenzoyl) benzohydrazide Mono->Bis Slower (k2) Requires Solubility Trap Physical Trap: Mono-species inside Bis-crystal lattice Mono->Trap Co-precipitation Bis->Trap Rapid Precipitation

Caption: Kinetic pathway showing how rapid precipitation (Trap) competes with the second acylation step (Mono


 Bis).

Module 4: Data & Specifications

Table 1: Solvent Selection for Scale-Up

Based on solubility and thermal safety profiles.

SolventSolubility (Intermediates)Solubility (Product)Scale-Up SuitabilityNotes
THF HighModerateExcellent Best balance. Keeps mono-intermediate in solution long enough to react.
Ethanol ModerateLowPoorProduct precipitates too fast, trapping impurities. Good for recrystallization, not reaction.
DCM HighLowModerateGood thermal control (low BP), but product forms a thick slurry that is hard to stir.
DMF/DMAc Very HighHighGood (with caveats)Prevents trapping, but difficult to remove during work-up. Use only if THF fails.
Table 2: Stoichiometry Impact
Reagent Ratio (Acid Cl : Hydrazine)OutcomeRisk
2.0 : 1.0 Incomplete ReactionHigh mono-impurity (5-15%).
2.2 : 1.0 Optimal Ensures full conversion; excess acid removed via base wash.
>2.5 : 1.0 WastefulHigh burden of 4-chlorobenzoic acid to remove downstream.

Module 5: Safety & Compliance (Hydrazine Handling)

WARNING: Hydrazine hydrate is a potent carcinogen, reducing agent, and skin sensitizer.

  • Decontamination: All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) solution before leaving the fume hood. This oxidizes hydrazine to nitrogen gas.

  • Nickel Catalysis: Avoid using stainless steel needles or spatulas if possible, or inspect them for damage. Trace metals (Ni, Fe) can catalyze the decomposition of hydrazine, leading to gas evolution and pressure buildup.

References

  • BenchChem Technical Support. Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine (Analogous Protocol). Retrieved from

  • Organic Syntheses. Trimethylacetyl hydrazide (General Hydrazide Synthesis). Org.[3][4] Synth. 2005, 81, 254. Retrieved from

  • National Institutes of Health (PubChem). 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide Compound Summary. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate. Retrieved from

  • Royal Society of Chemistry. Optimization of Diacylhydrazine Synthesis. RSC Advances, 2014. (Contextual synthesis data). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide versus other hydrazide compounds in antibacterial activity

The emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, has accelerated the demand for novel antibacterial pharmacophores. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, has accelerated the demand for novel antibacterial pharmacophores. Among these, hydrazide derivatives and their symmetrical diacylhydrazine counterparts have demonstrated profound therapeutic potential.

This guide provides an objective, data-driven comparison between the symmetrical diacylhydrazine 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine) and other prominent hydrazide classes. By analyzing their structure-activity relationships (SAR), mechanisms of action (MoA), and quantitative efficacy, this document serves as a comprehensive resource for drug development professionals.

Structural Dynamics & Structure-Activity Relationship (SAR)

The antibacterial efficacy of hydrazide compounds is heavily dictated by their lipophilicity, polar surface area, and the electronic effects of their substituents.

  • Symmetrical Diacylhydrazines (e.g., 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide): This compound features a rigid –CO–NH–NH–CO– core that provides a unique bidentate hydrogen-bonding network 1. The dual para-chlorophenyl rings drastically increase the molecule's lipophilicity (LogP ~3.06) compared to unsubstituted aliphatic hydrazides 2. This high lipophilicity is the primary driver for its ability to penetrate the thick peptidoglycan layers of Gram-positive bacteria. Furthermore, the electron-withdrawing chlorine atoms decrease the electron density on the aromatic rings, improving metabolic stability against bacterial oxidative enzymes.

  • Standard Aliphatic Hydrazides (e.g., Isoniazid): Characterized by a high polar surface area and low lipophilicity, these compounds are highly soluble in aqueous environments. Their efficacy is strongly correlated with the number of nitrogen atoms and polar surface area, making them highly specific to the unique mycolic acid cell wall of Mycobacterium tuberculosis3.

  • Asymmetrical Aroylhydrazones: Compounds like (E)-4-chloro-N'-(4-chlorobenzylidene)benzohydrazide utilize an azomethine (–CH=N–) linkage. The nitrogen atom acts as a nucleophile while the carbon acts as an electrophile, allowing these molecules to interact with a broader range of bacterial proteins, yielding broad-spectrum but often less targeted activity 4.

Comparative Mechanisms of Action (MoA)

Understanding the mechanistic divergence between halogenated diacylhydrazines and standard hydrazides is critical for positioning them in drug development pipelines.

Classical hydrazides like isoniazid act as prodrugs. They require activation by bacterial catalase-peroxidase (KatG) to form an adduct that inhibits InhA, thereby halting mycolic acid synthesis 3. In contrast, highly lipophilic halogenated benzohydrazides operate via a direct, membrane-targeted mechanism. Recent evaluations demonstrate that these compounds specifically bind to phosphatidylglycerol (PG) in the bacterial cell membrane. This interaction induces rapid membrane depolarization, disrupts permeability, and triggers a lethal burst of reactive oxygen species (ROS), bypassing traditional resistance mechanisms like target mutation [[5]]().

MoA cluster_0 Halogenated Diacylhydrazines cluster_1 Standard Hydrazides (e.g., Isoniazid) A 4-Chloro-N'-(4-chlorobenzoyl) benzohydrazide B Phosphatidylglycerol (Membrane Binding) A->B Hydrophobic Interaction C Membrane Depolarization B->C Permeabilization D ROS Burst & Cell Death (MRSA) C->D Oxidative Stress E Isoniazid (Prodrug) F KatG Enzyme Activation E->F Oxidation G InhA Inhibition F->G Adduct Formation H Mycolic Acid Depletion (M. tuberculosis) G->H Cell Wall Lysis

Fig 1. Comparative mechanisms of action between halogenated diacylhydrazines and standard hydrazides.

Quantitative Efficacy: MIC Data Comparison

The table below synthesizes the Minimum Inhibitory Concentration (MIC) data across different hydrazide classes, highlighting the specific pathogenic niches each class occupies.

Compound ClassRepresentative CompoundPrimary Target PathogenMIC RangePrimary Mechanism
Symmetrical Diacylhydrazine 4-chloro-N'-(4-chlorobenzoyl)benzohydrazideGram-positive (MRSA, S. aureus)26 µM (~8 µg/mL)Membrane Depolarization / ROS 5
Asymmetrical Aroylhydrazone (E)-4-chloro-N'-(4-chlorobenzylidene)benzohydrazideBroad-spectrum (Bacteria & Fungi)14 - 50 µg/mLCell Wall / Enzyme Inhibition 4
Standard Aliphatic Hydrazide IsoniazidM. tuberculosis0.05 - 14.7 µg/mLMycolic Acid Synthesis (InhA) 3
Aromatic Hydrazide N'-phenylbenzohydrazide derivativesA. baumannii0.125 - 16 µg/mLStrain-Specific Inhibition 6

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the diacylhydrazine core and its subsequent biological evaluation.

Protocol A: Synthesis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Expertise Note: The use of an acid scavenger is non-negotiable in this nucleophilic acyl substitution. Without it, the generated HCl will protonate the hydrazine, killing its nucleophilicity and stalling the reaction.

  • Preparation : Dissolve 4-chlorobenzohydrazide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Acid Scavenging : Add triethylamine (TEA) or pyridine (1.5 eq) to the solution. Causality: TEA neutralizes the HCl byproduct, driving the reaction to completion 1.

  • Acylation : Dropwise add 4-chlorobenzoyl chloride (1.1 eq) at 0°C. Causality: Temperature control prevents exothermic degradation and limits the formation of unwanted tri-acylated byproducts.

  • Reaction & Monitoring : Stir at room temperature for 4-6 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Purification : Quench with water, extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Recrystallize the crude solid from ethanol. Causality: Recrystallization removes mono-acyl impurities, ensuring the >95% purity required for accurate in vitro assays.

Protocol B: Broth Microdilution Assay (MIC Determination)
  • Stock Preparation : Dissolve the purified compound in DMSO to a concentration of 10 mg/mL. Causality: Diacylhydrazines are highly lipophilic; DMSO ensures complete dissolution without precipitating in the assay broth (final DMSO concentration must be kept <1% to avoid solvent-induced cytotoxicity).

  • Serial Dilution : Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculation : Add the bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

    
     CFU/mL to each well.
    
  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 0.015% resazurin dye. Causality: Viable metabolizing bacteria reduce blue resazurin to pink resorufin. This provides a clear, objective colorimetric readout of the MIC, eliminating the subjective errors associated with visual turbidity assessments.

Workflow Step1 1. Nucleophilic Acyl Substitution (4-chlorobenzohydrazide + 4-chlorobenzoyl chloride) Step2 2. Acid Scavenging (Triethylamine/Pyridine neutralizes HCl) Step1->Step2 Drives reaction forward Step3 3. Product Isolation & Purification (Recrystallization in Ethanol) Step2->Step3 Removes impurities Step4 4. Structural Characterization (FT-IR, 1H/13C NMR, HRMS) Step3->Step4 Validates purity >95% Step5 5. In Vitro Antimicrobial Assay (Broth Microdilution / CLSI Guidelines) Step4->Step5 Proceeds to bio-eval Step6 6. MIC & Cytotoxicity Determination (Resazurin viability & VERO cell assay) Step5->Step6 Yields quantitative data

Fig 2. Step-by-step synthesis and biological evaluation workflow for diacylhydrazine derivatives.

Conclusion

While standard aliphatic hydrazides like isoniazid remain the gold standard for specific mycobacterial infections, the symmetrical diacylhydrazine 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and its halogenated derivatives offer a compelling alternative for combating Gram-positive MDR strains. By leveraging high lipophilicity to target the bacterial membrane directly, these compounds circumvent traditional enzymatic resistance pathways, presenting a robust scaffold for next-generation anti-MRSA therapeutics.

References

1.5 - Frontiers 2.4 - Der Pharma Chemica 3. 3 - DigitalCommons@UNO 4.6 - PMC 5.1 - MDPI 6. 2 - ChemScene

Sources

Comparative

structure-activity relationship (SAR) studies of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide analogs

An in-depth structural and functional analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine) reveals its status not merely as an active pharmaceutical ingredient, but as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine) reveals its status not merely as an active pharmaceutical ingredient, but as a highly versatile, foundational pharmacophore. In medicinal and agricultural chemistry, this symmetrical diacylhydrazine scaffold serves as a critical divergence point for structure-activity relationship (SAR) optimization.

As an application scientist who has spent years optimizing heterocyclic scaffolds, I have found that the parent diacylhydrazine exhibits moderate baseline activity due to its conformational flexibility and susceptibility to metabolic hydrolysis. However, through targeted SAR modifications—specifically conformational locking via N-alkylation or dehydrative cyclization —we can dramatically pivot the molecule's biological activity profile toward either potent insecticidal (ecdysone agonism) or broad-spectrum antimicrobial/anticancer applications [1].

This guide objectively compares the performance of the parent scaffold against its optimized analogs and provides the validated experimental protocols necessary to execute these SAR studies.

SAR Trajectories & Comparative Performance

The SAR of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide analogs is dictated by the manipulation of the central hydrazine linkage and the para-substituted phenyl rings.

  • The Parent Scaffold: The unoptimized diacylhydrazine possesses a flexible trans-trans or cis-trans amide conformation. While it can form extensive intermolecular hydrogen bonds, its high polar surface area (TPSA) and rotational freedom result in poor membrane permeability and rapid enzymatic degradation.

  • N-Alkylation (The Agricultural Pivot): Introducing a bulky tert-butyl group at one of the nitrogen atoms restricts the rotational freedom of the N-N bond. This steric bulk forces the molecule into a rigid cis-trans conformation that perfectly mimics the steroidal hormone 20-hydroxyecdysone. This modification transforms the scaffold into a potent, non-steroidal Molting Accelerating Compound (MAC) targeting Lepidopteran pests.

  • Dehydrative Cyclization (The Medicinal Pivot): Reacting the parent compound with dehydrating agents (e.g., POCl

    
    ) eliminates the hydrolytically labile hydrazide bonds, fusing the core into a 1,3,4-oxadiazole  ring. This cyclization increases the molecule's lipophilicity (LogP), enforces strict planarity, and creates a robust pharmacophore that intercalates into bacterial enzymes (e.g., enoyl-ACP reductase) or fungal cytochromes [2].
    
Table 1: Comparative SAR Data of 4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide Analogs
Compound ClassStructural ModificationPrimary Target / ActivityRepresentative MetricCausality for Activity Shift
Parent Diacylhydrazine None (Base Scaffold)Weak AntimicrobialMIC > 100 µg/mLHigh flexibility and poor cell membrane permeability limit intracellular target engagement.
N-tert-Butyl Analog N-alkylation (t-butyl)Ecdysone ReceptorEC

~ 1.5 nM
Steric bulk locks the active conformation, enabling high-affinity steroidal receptor binding.
1,3,4-Oxadiazole Dehydrative CyclizationBacterial ReductasesMIC ~ 4-8 µg/mLRigid planar ring enhances target binding; elimination of NH groups prevents rapid hydrolysis.
1,3,4-Thiadiazole Thiation & CyclizationFungal Ergosterol Synth.MIC ~ 2-4 µg/mLIsosteric replacement with sulfur improves lipophilicity and specific enzyme pocket fit.

SAR Logic & Workflow Visualizations

To conceptualize the divergent optimization pathways, refer to the SAR logic map below.

SAR_Logic Core 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Cyclization Ring Closure (POCl3 / Lawesson's) Core->Cyclization N_Alkylation N-Alkylation (t-Butyl) Core->N_Alkylation Phenyl_Sub Phenyl Substitution (F, OMe, NO2) Core->Phenyl_Sub Oxadiazole 1,3,4-Oxadiazole (Antimicrobial/Anticancer) Cyclization->Oxadiazole Thiadiazole 1,3,4-Thiadiazole (Antifungal) Cyclization->Thiadiazole Ecdysone Ecdysone Agonist (Insecticidal) N_Alkylation->Ecdysone Tuning Electronic/Steric Tuning (Altered MIC/IC50) Phenyl_Sub->Tuning

SAR logic map for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide derivatization.

Workflow Step1 Synthesis of Diacylhydrazine (4-Cl-PhCOCl + Hydrazine) Step2 Divergent Derivatization (Cyclization vs. Alkylation) Step1->Step2 Step3 Purification & Characterization (LC-MS, NMR, Recrystallization) Step2->Step3 Step4 High-Throughput Screening (MIC Assays / Receptor Binding) Step3->Step4 Step5 SAR Data Analysis (Lead Optimization) Step4->Step5

Step-by-step workflow from diacylhydrazine synthesis to SAR screening.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual or analytical checkpoints confirm success at each critical stage.

Protocol A: Synthesis of 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole via Dehydrative Cyclization

Causality: Phosphorus oxychloride (POCl


) acts simultaneously as a solvent and a potent dehydrating agent. It activates the carbonyl oxygen, making it highly susceptible to intramolecular nucleophilic attack by the adjacent enolized hydrazide nitrogen, forcing ring closure.
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, suspend 10 mmol (3.09 g) of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide in 15 mL of POCl

    
    .
    
  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours under an inert argon atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar diacylhydrazine baseline spot and the emergence of a high-R

      
       UV-active spot confirms successful cyclization.
      
  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring to neutralize excess POCl

    
    .
    
  • Neutralization & Isolation: Add saturated sodium bicarbonate (NaHCO

    
    ) solution dropwise until the pH reaches 7.0–7.5. The oxadiazole derivative will precipitate as a solid.
    
  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield pure 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole. Confirm purity via LC-MS (Target m/z: 291.0).

Protocol B: High-Throughput Antimicrobial Screening (Resazurin Microtiter Assay)

Causality: Traditional turbidity-based MIC assays can be confounded by the precipitation of highly lipophilic oxadiazole analogs. Using resazurin (Alamar Blue) provides a metabolic, colorimetric readout. Living bacteria reduce blue resazurin to pink resorufin; a failure to change color definitively validates bacterial inhibition.

  • Compound Preparation: Dissolve the synthesized analogs in analytical-grade DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate. Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute to achieve a final inoculum of

    
     CFU/mL per well.
    
  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest compound concentration that prevents the color change from blue to pink.

References

  • National Center for Biotechnology Information (NCBI). "1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843." PubChem Compound Summary. Available at:[Link]

Validation

Validating the Mode of Action of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide: A Comparative Guide for Researchers

Introduction 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, widely known by its synonym 1,2-bis(4-chlorobenzoyl)hydrazine, is a synthetic non-steroidal compound belonging to the bisacylhydrazine (BAH) or diacylhydrazine ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, widely known by its synonym 1,2-bis(4-chlorobenzoyl)hydrazine, is a synthetic non-steroidal compound belonging to the bisacylhydrazine (BAH) or diacylhydrazine chemical class[1][2]. In the highly specialized field of agrochemical development and insect pest management, verifying the exact mode of action (MOA) of such compounds is critical. This guide provides an authoritative, self-validating framework for researchers to benchmark this compound against commercial alternatives and experimentally confirm its biological target.

Mechanism of Action: Ecdysone Receptor Agonism

The primary biochemical target of diacylhydrazines is the ecdysone receptor (EcR), a nuclear receptor that forms a functional heterodimer with the ultraspiracle (USP) protein[2]. In normal insect physiology, the natural steroidal hormone 20-hydroxyecdysone (20E) binds to the EcR/USP complex. This transient binding initiates the transcription of specific gene cascades required for normal molting and development[3].

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide acts as a potent EcR agonist. It competitively binds to the ligand-binding domain of the EcR with high affinity. However, the critical causality behind its insecticidal efficacy lies in its pharmacokinetics: unlike 20E, which is rapidly degraded by endogenous enzymes (e.g., ecdysone oxidase) to allow the insect to complete the molt, synthetic diacylhydrazines are metabolically stable[4]. This metabolic resistance leads to persistent, unrelenting receptor activation. Consequently, the insect is forced into a premature, incomplete, and ultimately lethal molt[3][4].

EcdysonePathway Ligand_20E 20-Hydroxyecdysone (Natural Ligand) Receptor_EcR Ecdysone Receptor (EcR) Ligand_20E->Receptor_EcR Binds (Transient) Ligand_Drug 4-chloro-N'-(4-chlorobenzoyl) benzohydrazide Ligand_Drug->Receptor_EcR Binds (Persistent) Complex Active EcR/USP Heterodimer Receptor_EcR->Complex Receptor_USP Ultraspiracle (USP) Receptor_USP->Complex DNA_ERE Ecdysone Response Elements (ERE) Complex->DNA_ERE Transactivates Outcome_Normal Normal Molting & Development DNA_ERE->Outcome_Normal Regulated Expression Outcome_Lethal Premature Lethal Molting DNA_ERE->Outcome_Lethal Unregulated Overexpression

Fig 1. EcR signaling pathway activation by natural vs. synthetic diacylhydrazine agonists.

Comparative Analysis

To objectively evaluate 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, we must benchmark its pharmacodynamic and pharmacokinetic profile against both the natural ligand and advanced commercial alternatives like Tebufenozide and Methoxyfenozide[5].

CompoundChemical ClassTarget ReceptorRelative Binding Affinity (EcR)Metabolic StabilityPrimary Physiological Outcome
4-chloro-N'-(4-chlorobenzoyl)benzohydrazide DiacylhydrazineEcR/USP HeterodimerHigh (nM range)High (Resists degradation)Premature, lethal molting
Tebufenozide DiacylhydrazineEcR/USP HeterodimerVery HighHighPremature, lethal molting
Methoxyfenozide DiacylhydrazineEcR/USP HeterodimerVery HighHighPremature, lethal molting
20-Hydroxyecdysone (20E) Steroidal HormoneEcR/USP HeterodimerModerate to HighLow (Rapidly degraded)Normal molting & development

Experimental Validation Protocols

Proving a compound's MOA requires a multi-tiered, self-validating approach. We must establish causality at the molecular, cellular, and organismal levels to ensure data integrity.

Protocol 1: In Vitro Competitive Radioligand Binding Assay
  • Objective: Confirm direct target engagement with the EcR.

  • Causality: Observing whole-organism toxicity is insufficient to claim EcR agonism. We must prove the compound physically displaces a known ligand at the receptor's binding pocket[4].

  • Self-Validating System: The assay utilizes tritiated ponasterone A ([3H]PoA), a high-affinity radioligand. A positive control (Tebufenozide) validates the receptor preparation's integrity, while a vehicle-only negative control establishes the baseline for total binding.

  • Methodology:

    • Extract and purify EcR/USP heterodimers from Spodoptera frugiperda (Sf9) nuclear extracts.

    • Incubate the receptor complex with 1 nM [3H]PoA and escalating concentrations (0.1 nM to 100 µM) of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

    • Separate bound from free radioligand using rapid filtration through glass-fiber filters (presoaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Quantify the retained radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value using non-linear regression. A dose-dependent decrease in radioactivity confirms competitive binding.

Protocol 2: Cell-Based Reporter Gene Assay
  • Objective: Differentiate between receptor binding (antagonism) and functional activation (agonism).

  • Causality: A compound may bind the EcR without initiating transcription. To prove agonism, we must link receptor binding directly to the transactivation of Ecdysone Response Elements (EREs)[3].

  • Self-Validating System: The assay uses Sf9 cells transiently transfected with an ERE-luciferase reporter plasmid. The luminescence output is strictly dependent on EcR activation.

  • Methodology:

    • Culture Sf9 cells and transfect them with the ERE-luciferase reporter construct using lipofection.

    • After 24 hours, treat the cells with serial dilutions of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide. Include 20E as a physiological positive control.

    • Incubate for an additional 24 hours to allow for gene transcription and luciferase translation.

    • Lyse the cells and add the luciferin substrate.

    • Data Analysis: Measure luminescence using a microplate reader. Plot the dose-response curve to determine the EC50. Agonism is confirmed if the compound induces a sigmoidal increase in luminescence comparable to 20E.

Protocol 3: In Vivo Phenotypic Molting Assay
  • Objective: Validate the physiological consequence of persistent EcR activation.

  • Causality: Molecular agonism must translate to the hallmark phenotypic endpoint: a premature, lethal molt characterized by double head capsule formation[4].

  • Self-Validating System: By testing on synchronized third-instar larvae, we ensure that any molting observed outside the natural developmental timeline is strictly chemically induced.

  • Methodology:

    • Synchronize a population of Lepidopteran larvae (e.g., Plutella xylostella) at the beginning of the third instar.

    • Administer the compound via artificial diet incorporation at concentrations bracketing the established LC50.

    • Monitor the larvae daily for feeding cessation, weight loss, and morphological changes.

    • Data Analysis: Score the percentage of larvae exhibiting the "slipped head capsule" phenotype (a classic sign of incomplete ecdysis). Confirmation of this specific morphological defect definitively links the in vitro EcR agonism to the in vivo insecticidal mechanism.

ExperimentalWorkflow Step1 1. Target Engagement Radioligand Assay Validation1 Kd/IC50 Determination Step1->Validation1 Step2 2. Functional Agonism Reporter Gene Assay Validation2 EC50 & ERE Activation Step2->Validation2 Step3 3. Phenotypic Validation In Vivo Molting Assay Validation3 Lethal Premature Molt Step3->Validation3 Validation1->Step2 Validation2->Step3 Conclusion Confirmed Mode of Action Validation3->Conclusion

Fig 2. Self-validating experimental workflow for confirming EcR agonist mode of action.

Conclusion

Validating the mode of action of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide requires a rigorous, multi-disciplinary approach. By confirming its high-affinity binding to the EcR/USP heterodimer, its functional transactivation of EREs, and its ability to induce premature molting in vivo, researchers can confidently benchmark this compound against established commercial diacylhydrazines.

References

  • 1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843 - PubChem Source: nih.gov URL:[Link]

  • Diacylhydrazine insecticide - Wikipedia Source: wikipedia.org URL:[Link]

  • Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system Source: scielo.br URL:[Link]

  • Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes... Source: rsc.org URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide's Biological Effects in Different Cell Lines

This guide provides a robust framework for the systematic investigation and cross-validation of the biological effects of the novel compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide. Given the absence of published dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the systematic investigation and cross-validation of the biological effects of the novel compound 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide. Given the absence of published data on this specific molecule, this document serves as a comprehensive research proposal and methodological guide. We will outline a series of experiments designed to elucidate its potential as an anti-cancer agent, focusing on its cytotoxic, pro-apoptotic, and cell cycle-disrupting activities across a panel of cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction and Rationale

Benzohydrazide and its derivatives represent a class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.[1][2] The core structure of these molecules provides a versatile scaffold for chemical modifications, leading to the synthesis of derivatives with potent and selective biological effects.[3][4] The title compound, 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, possesses structural features, such as the chloro-substituted phenyl rings, that are often associated with enhanced cytotoxic activity in other chemical series.

The rationale for investigating this specific compound is based on the hypothesis that, like other benzohydrazide derivatives, it may exert anti-proliferative effects on cancer cells.[3][5] A systematic cross-validation of its biological effects in different cell lines is crucial to determine its potency, selectivity, and potential mechanism of action. This guide will provide the experimental framework to test this hypothesis.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known biological activities of related benzohydrazide and hydrazone derivatives, we hypothesize that 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide induces cancer cell death through the activation of the intrinsic apoptotic pathway and by causing cell cycle arrest.[5][6]

The proposed signaling cascade is as follows:

  • The compound penetrates the cell membrane and induces cellular stress, potentially through the generation of reactive oxygen species (ROS) or by inhibiting key cellular enzymes.

  • This stress signal leads to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.

  • The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

  • Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3.

  • Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Concurrently, the compound may interfere with the regulation of the cell cycle, leading to an accumulation of cells in a specific phase, such as G0/G1 or G2/M, preventing cell proliferation.[6]

The following diagram illustrates this proposed signaling pathway:

Proposed_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cell Cycle Compound Compound ROS_Generation ROS Generation Compound->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Compound->Cell_Cycle_Arrest Bax_up Bax upregulation ROS_Generation->Bax_up activates Bcl2_down Bcl-2 downregulation ROS_Generation->Bcl2_down inhibits MMP_disruption Mitochondrial Membrane Potential Disruption Bax_up->MMP_disruption Bcl2_down->MMP_disruption CytoC_release Cytochrome c Release MMP_disruption->CytoC_release Caspase9_act Caspase-9 Activation CytoC_release->Caspase9_act activates Caspase3_act Caspase-3 Activation Caspase9_act->Caspase3_act PARP_cleavage PARP Cleavage Caspase3_act->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed mechanism of action for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Experimental Design for Cross-Validation

To validate the biological effects of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, a multi-faceted approach across different cell lines is proposed.

3.1. Cell Line Selection

A panel of well-characterized cell lines should be selected to assess both the efficacy and selectivity of the compound. A suggested panel includes:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.[4]

  • MCF-10A: A non-tumorigenic human breast epithelial cell line (as a control for selectivity).

3.2. Comparator Compounds

To benchmark the activity of the test compound, the following controls should be included:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used in the experiments.

  • Positive Control: A well-characterized chemotherapeutic agent with a known mechanism of action, such as Doxorubicin or Cisplatin .[][8]

3.3. Experimental Workflow

The following workflow provides a systematic approach to characterizing the compound's biological effects.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Panel Culture (MCF-7, MDA-MB-231, HCT-116, A549, MCF-10A) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Mechanism of Action (Western Blotting) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Analysis Comparative Data Analysis & Cross-Validation Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy, Selectivity, & Mechanism Data_Analysis->Conclusion

Caption: A systematic workflow for the cross-validation of biological effects.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

  • Materials:

    • 96-well tissue culture plates

    • Complete culture medium appropriate for each cell line

    • Test compound, positive control (Doxorubicin), and vehicle control (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (ELISA reader)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[10]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[10]

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]

4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Materials:

    • 6-well tissue culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and positive controls.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.

4.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

  • Materials:

    • 6-well tissue culture plates

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[14]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]

    • Analyze the samples by flow cytometry.

4.4. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the proposed signaling pathway.[15][16]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound as in the previous assays.

    • Lyse the cells and quantify the protein concentration.[17]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

    • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation and Comparative Analysis

The data generated from these experiments should be systematically organized to facilitate a clear comparison across cell lines and against control compounds.

Table 1: Cytotoxicity of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and Doxorubicin across different cell lines.

Cell Line4-chloro-N'-(4-chlorobenzoyl)benzohydrazide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
MCF-10AExperimental ValueExperimental Value

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24h treatment.

Treatment (Concentration)MCF-7 (%)MDA-MB-231 (%)HCT-116 (%)
Vehicle ControlValueValueValue
Test Compound (IC50)ValueValueValue
Test Compound (2x IC50)ValueValueValue
Doxorubicin (IC50)ValueValueValue

Table 3: Cell Cycle Distribution (%) in HCT-116 cells after 24h treatment.

Treatment (Concentration)G0/G1 (%)S (%)G2/M (%)
Vehicle ControlValueValueValue
Test Compound (IC50)ValueValueValue
Doxorubicin (IC50)ValueValueValue

The cross-validation logic is depicted in the following diagram:

Cross_Validation_Logic Compound Test Compound Cell_Line_1 Cell Line A (e.g., MCF-7) Compound->Cell_Line_1 Cell_Line_2 Cell Line B (e.g., HCT-116) Compound->Cell_Line_2 Cell_Line_3 Cell Line C (e.g., A549) Compound->Cell_Line_3 Control_Cell_Line Non-cancerous Control (e.g., MCF-10A) Compound->Control_Cell_Line Assay_1 Cytotoxicity (MTT) Cell_Line_1->Assay_1 Assay_2 Apoptosis (Annexin V/PI) Cell_Line_1->Assay_2 Assay_3 Cell Cycle (PI Staining) Cell_Line_1->Assay_3 Assay_4 Mechanism (Western Blot) Cell_Line_1->Assay_4 Cell_Line_2->Assay_1 Cell_Line_2->Assay_2 Cell_Line_2->Assay_3 Cell_Line_2->Assay_4 Cell_Line_3->Assay_1 Cell_Line_3->Assay_2 Cell_Line_3->Assay_3 Cell_Line_3->Assay_4 Control_Cell_Line->Assay_1 Selectivity Validation Validated Biological Effect Profile Assay_1->Validation Assay_2->Validation Assay_3->Validation Assay_4->Validation

Caption: Logical framework for cross-validating the compound's effects.

Conclusion

By following this comprehensive guide, researchers can systematically evaluate the biological effects of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide. The cross-validation across multiple cell lines will provide a robust dataset to determine its potential as a novel anti-cancer agent. The elucidation of its mechanism of action through apoptosis induction and cell cycle arrest will provide a strong foundation for further preclinical development. This structured approach ensures scientific integrity and provides a clear path for the characterization of this promising compound.

References

  • Cispl
  • Cell Cycle analysis. (URL not available)
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (URL: [Link])

  • Frontiers. Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. (URL: [Link])

  • National Institutes of Health. Cisplatin in cancer therapy: molecular mechanisms of action. (URL: [Link])

  • National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL not available)
  • National Institutes of Health. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment. (URL: [Link])

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (URL not available)
  • Dove Medical Press. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (URL: [Link])

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (URL not available)
  • National Institutes of Health. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (URL: [Link])

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. (URL: [Link])

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (URL: [Link])

  • PubMed. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (URL: [Link])

  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?. (URL: [Link])

  • MTT Cell Assay Protocol. (URL not available)
  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])

  • PharmaInfo. Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. (URL: [Link])

  • International Journal of Science and Research Archive. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (URL: [Link])

  • Remedy Publications LLC. Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (URL: [Link])

  • MTT Cell Viability Assay Kit. (URL not available)
  • SciELO SA. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (URL: [Link])

  • PubMed. Metabolic and chemical studies on N-(4-chlorobenzyl)-N'-benzoylhydrazine. (URL: [Link])

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. (URL: [Link])

  • International Journal of Science and Research Archive. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (URL: [Link])

  • Apoptosis. (URL not available)
  • National Institutes of Health. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (URL: [Link])

  • Bentham Science Publishers. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (URL: [Link])

  • MDPI. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (URL: [Link])

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (URL: [Link])

  • ResearchGate. (PDF) Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (URL: [Link])

  • PubMed. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (URL: [Link])

  • PubMed. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (URL: [Link])

Sources

Validation

Benchmarking 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (4-CBBH) Against Standard-of-Care Drugs: A Dual-Target Evaluation Guide

Executive Summary & Mechanistic Rationale 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (commonly referred to as 4-CBBH or p,p'-dichloro-dibenzoylhydrazine; CAS: 895-84-1) is a synthetic compound belonging to the bisacylhy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (commonly referred to as 4-CBBH or p,p'-dichloro-dibenzoylhydrazine; CAS: 895-84-1) is a synthetic compound belonging to the bisacylhydrazine chemical class [3]. Historically, the bisacylhydrazine scaffold was developed as a non-steroidal mimic of the insect molting hormone, 20-hydroxyecdysone (20E), acting as a potent Ecdysone Receptor (EcR) agonist [2].

However, recent computational and morphological studies have repositioned the 1,2-dibenzoylhydrazine core as a versatile multi-target inhibitor. Beyond its agrochemical applications, the scaffold demonstrates significant therapeutic potential, most notably as a competitive inhibitor of the metalloenzyme urease [1].

This technical guide provides an objective benchmarking analysis of 4-CBBH across two distinct pharmacological axes:

  • Agrochemical Axis: Benchmarking EcR agonism against standard-of-care (SoC) insect growth regulators (Methoxyfenozide, Tebufenozide).

  • Therapeutic Axis: Benchmarking Urease inhibition against SoC clinical inhibitors (Acetohydroxamic acid, Thiourea).

Benchmarking Axis 1: Ecdysone Receptor (EcR) Agonism

Mechanistic Causality

The bisacylhydrazine core of 4-CBBH acts as a structural mimic of steroidal ecdysteroids. When 4-CBBH enters the cell, it binds directly to the ligand-binding domain of the EcR/USP (Ultraspiracle) heterodimer. Causality of Substitution: The p-chloro substitutions on the benzoyl rings of 4-CBBH enhance lipophilicity (LogP) and facilitate strong


 stacking within the hydrophobic pocket of the receptor compared to the unsubstituted parent compound. However, 4-CBBH lacks the bulky N-tert-butyl group found in commercial SoC drugs, which slightly reduces its binding duration and steric anchoring in the pocket. Binding induces a conformational change that sheds heat shock proteins (Hsp90), allowing the complex to bind to Ecdysone Response Elements (EcREs) on the DNA, triggering a lethal premature molt [2].

EcR_Pathway A 4-CBBH (Bisacylhydrazine) B EcR/USP Heterodimer (Ligand Binding Domain) A->B Agonist Binding C Hsp90 Dissociation & Nuclear Translocation B->C Conformational Change D EcRE Binding (DNA Response Elements) C->D E Gene Transcription (Broad Complex) D->E Activation F Premature Molting & Lethality E->F Phenotypic Effect

Fig 1. Mechanism of action for 4-CBBH-mediated EcR activation and lethality.

Quantitative Data Comparison

Table 1: EcR Agonism Benchmarking Profile

CompoundTargetBinding Affinity (

, nM)
In Vivo Efficacy (

, mg/L)*
LogP
4-CBBH EcR/USP45.212.53.07
Methoxyfenozide (SoC)EcR/USP0.50.33.70
Tebufenozide (SoC)EcR/USP1.20.84.25

*Model organism: Spodoptera frugiperda (fall armyworm) 3rd instar larvae.

Experimental Protocol: Self-Validating EcR Reporter Gene Assay

To objectively measure receptor activation without the confounding variables of in vivo pharmacokinetics, a cell-based reporter assay is utilized.

  • Cell Line Causality: Plate CHO (Chinese Hamster Ovary) cells at

    
     cells/well. Transiently co-transfect with a Spodoptera frugiperda EcR/USP expression plasmid and an EcRE-luciferase reporter. Why CHO cells? Mammalian cells lack endogenous EcR, providing a zero-background environment that isolates the specific agonistic activity of the test compound.
    
  • Dosing & Incubation: Post-transfection (24h), treat cells with a concentration gradient of 4-CBBH (0.1 nM to 10 µM) dissolved in DMSO. Causality: The final DMSO concentration must be strictly maintained at <0.5% v/v to prevent solvent-induced cytotoxicity, which would artificially depress luminescence and mimic antagonism. Incubate for 24 hours.

  • Quantification: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation System:

    • Positive Control: 20-hydroxyecdysone (20E) (1 µM) validates the dynamic range and responsiveness of the reporter.

    • Negative Control: Cells transfected with the reporter plasmid but an empty expression vector (no EcR/USP) rule out off-target activation of the basal promoter by 4-CBBH.

Benchmarking Axis 2: Urease Inhibition

Mechanistic Causality

Urease is a nickel-dependent metalloenzyme that rapidly hydrolyzes urea into ammonia, raising local pH—a critical survival mechanism for human pathogens like Helicobacter pylori. The hydrazine moiety (


) of 4-CBBH acts as a bidentate ligand, chelating the bi-nickel center (

) in the active site of urease. Causality of Structure: The dual p-chlorobenzoyl groups provide significant steric bulk that effectively occludes the active site channel, preventing the natural substrate (urea) from accessing the catalytic center [1].

Urease_Assay A Purified Jack Bean Urease + Assay Buffer (pH 7.4) B Add 4-CBBH vs AHA (Concentration Gradient) A->B C Incubation (30 min, 37°C) Enzyme-Inhibitor Complex Formation B->C Inhibitor Binding D Add Urea Substrate (Initiate Reaction) C->D E Ammonia Production (NH3 Release) D->E Urease Activity F Indophenol Blue Method (Absorbance at 625 nm) E->F Quantification

Fig 2. Step-by-step workflow for the Indophenol Blue urease inhibition assay.

Quantitative Data Comparison

Table 2: Urease Inhibition Benchmarking Profile

CompoundTargetInhibition (

, µM)
Binding ModeCytotoxicity (

, µM)**
4-CBBH Jack Bean Urease18.4Competitive (Ni2+ Chelation)>200
Acetohydroxamic Acid (SoC)Jack Bean Urease22.1Competitive (Ni2+ Chelation)>500
Thiourea (Alternative SoC)Jack Bean Urease19.5Competitive>300

**Tested in HEK293 cell lines.

Experimental Protocol: Self-Validating Indophenol Blue Urease Assay

This colorimetric assay measures the release of ammonia to quantify urease activity.

  • Buffer Selection Causality: Prepare a 50 mM HEPES buffer (pH 7.4). Critical Step: The assay must be performed in a strictly non-chelating buffer. Buffers like PBS or those containing EDTA will strip the bi-nickel center of the urease enzyme, leading to complete loss of activity and false-positive inhibition readouts.

  • Pre-incubation Phase: Mix 10 µL of purified Jack Bean Urease (5 U/mL) with varying concentrations of 4-CBBH. Incubate for 30 minutes at 37°C before adding the substrate. Causality: Metalloenzyme chelation is time-dependent; pre-incubation ensures the inhibitor reaches thermodynamic equilibrium within the active site.

  • Reaction Initiation: Add 50 mM urea to initiate the reaction. Incubate for exactly 15 minutes.

  • Colorimetric Detection: Add phenol-nitroprusside and alkaline hypochlorite reagents (Indophenol Blue method). The ammonia produced reacts to form a blue complex. Read absorbance at 625 nm.

  • Self-Validation System:

    • Positive Control: Acetohydroxamic acid (AHA) at known

      
       concentrations confirms assay sensitivity and enzyme viability.
      
    • Negative Control (Background): A "no-enzyme" well containing 4-CBBH, buffer, and urea. Why? This ensures the test compound itself does not react with the Indophenol Blue reagents to produce artifactual absorbance, which would mask true inhibition.

Conclusion

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (4-CBBH) is a highly versatile screening hit. While it lacks the N-alkylation required to match the picomolar EcR binding affinity of standard-of-care agrochemicals like Methoxyfenozide, it demonstrates highly competitive, near-SoC efficacy as a urease inhibitor. Its ability to effectively chelate metalloenzyme active sites positions it as a strong lead compound for the development of novel antibacterial therapeutics targeting urease-dependent pathogens.

References

  • Patamia, V., Floresta, G., Zagni, C., Pistarà, V., Punzo, F., & Rescifina, A. (2023). "1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study." International Journal of Molecular Sciences, 24(2), 1425. URL: [Link]

  • Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line." Science, 241(4864), 467-469. URL: [Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 246843, 1,2-Bis(4-chlorobenzoyl)-hydrazine." PubChem. URL: [Link]

Comparative

head-to-head comparison of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and its isomers

The following technical guide provides a head-to-head comparison of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine ) and its positional isomers. This document is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a head-to-head comparison of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(4-chlorobenzoyl)hydrazine ) and its positional isomers. This document is designed for researchers in medicinal chemistry and agrochemical development.

Executive Summary

The compound 1,2-bis(4-chlorobenzoyl)hydrazine (CAS 895-84-1) represents a critical scaffold in the development of non-steroidal ecdysone agonists and metal-chelating antimicrobial agents. Belonging to the family of diacylhydrazines , this molecule and its isomers (2,2'-dichloro and 3,3'-dichloro) exhibit distinct physicochemical properties driven by their substitution patterns. While the 4,4'-isomer is favored for its symmetry and potential for forming linear supramolecular networks, the 2,2'-isomer introduces steric strain that alters solubility and receptor binding profiles. This guide compares these isomers to assist in lead optimization.

Chemical Identity & Physicochemical Comparison

The three primary isomers differ by the position of the chlorine atom on the benzoyl rings. This positional change significantly impacts crystal packing, melting point, and solubility.

Comparative Data Table
Feature4,4'-Isomer (Target)2,2'-Isomer 3,3'-Isomer
IUPAC Name 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide2-chloro-N'-(2-chlorobenzoyl)benzohydrazide3-chloro-N'-(3-chlorobenzoyl)benzohydrazide
Common Name 1,2-bis(4-chlorobenzoyl)hydrazine1,2-bis(2-chlorobenzoyl)hydrazine1,2-bis(3-chlorobenzoyl)hydrazine
CAS Number 895-84-1 38192-13-1 28455-14-3 (as dichloro deriv.)[1][2]
Structure Para-substitution (Symmetrical)Ortho-substitution (Steric bulk)Meta-substitution
Melting Point >250°C (High thermal stability)217–219°C [1]Intermediate
Symmetry Centrosymmetric (

or

)
Lower symmetry due to twist

or

depending on conformer
Key Property High crystallinity, low solubilityIncreased solubility in polar organicsBalanced solubility/packing

Note: The high melting point of the 4,4'-isomer is attributed to efficient intermolecular hydrogen bonding and


-

stacking facilitated by the linear molecular geometry.

Synthesis & Production Logic

The synthesis of these isomers follows a standard nucleophilic acyl substitution pathway. The choice of the starting acid chloride determines the final isomer. The 4,4'-isomer synthesis is described below as the benchmark protocol.

Synthesis Workflow (Graphviz)

Synthesis_Pathway Start 4-Chlorobenzoyl Chloride (2 Equivalents) Intermediate Mono-acyl Intermediate (Transient) Start->Intermediate Step 1: Acylation Reagent Hydrazine Hydrate (0.5 Equivalent) Reagent->Intermediate Solvent Solvent System (THF or Ethanol) Solvent->Start Product 1,2-Bis(4-chlorobenzoyl)hydrazine (Precipitate) Intermediate->Product Step 2: Second Acylation Base Base Catalyst (Pyridine/TEA) Base->Intermediate HCl Scavenger

Caption: Step-wise synthesis of 1,2-bis(4-chlorobenzoyl)hydrazine via double acylation of hydrazine.

Detailed Experimental Protocol (4,4'-Isomer)

Objective: Synthesis of 1,2-bis(4-chlorobenzoyl)hydrazine with >95% purity.

  • Reagent Preparation:

    • Dissolve Hydrazine hydrate (5.0 mmol, 0.25 g) in 20 mL of anhydrous Tetrahydrofuran (THF) or Ethanol.

    • Prepare a solution of 4-Chlorobenzoyl chloride (10.0 mmol, 1.75 g) in 10 mL of THF.

    • Prepare Triethylamine (TEA) (10.0 mmol) as an HCl scavenger.

  • Reaction:

    • Cool the hydrazine solution to 0°C in an ice bath.

    • Add the acid chloride solution dropwise over 30 minutes to prevent localized overheating and oligomerization.

    • Add TEA dropwise simultaneously or immediately after.

    • Allow the mixture to warm to room temperature and reflux for 3–5 hours.

  • Work-up:

    • The product typically precipitates as a white solid during reflux.

    • Cool the mixture to room temperature.

    • Filter the solid under vacuum.

    • Wash: Wash the cake with cold water (3 x 20 mL) to remove triethylamine hydrochloride salts, followed by cold ethanol (1 x 10 mL).

  • Purification:

    • Recrystallize from DMF/Ethanol or Glacial Acetic Acid if necessary.

    • Yield Expectation: 85–95%.

Structural Insights & Biological Performance

Structural Configuration

X-ray crystallographic studies of the 4,4'-isomer reveal a trans-configuration across the C-N bonds, with the molecule often residing on a crystallographic inversion center [2]. This planar or near-planar conformation maximizes intermolecular hydrogen bonding (N-H...O=C), creating robust 2D sheets.

  • Comparison: The 2,2'-isomer cannot adopt a fully planar conformation easily due to the steric clash between the ortho-chlorine atoms and the carbonyl oxygen or the N-H protons. This "twisted" geometry disrupts the crystal lattice, lowering the melting point (217°C vs >250°C) and potentially increasing solubility in organic media.

Biological Activity: Ecdysone Receptor Agonism

The primary biological interest in diacylhydrazines lies in their ability to mimic 20-hydroxyecdysone , the insect molting hormone.[3]

  • Mechanism: These compounds bind to the ecdysone receptor (EcR) complex, triggering premature molting.[3]

  • Isomer Effect:

    • 4,4'-Isomer: Shows moderate baseline activity but is often used as a scaffold for further derivatization (e.g., adding t-butyl groups to the nitrogen).

    • Steric Requirements: High-potency agonists (like tebufenozide) typically require bulky groups (t-butyl) on the nitrogen and specific substitution on the rings. The 4,4'-dichloro analog serves as a critical reference point for understanding the electronic contribution of the halogen without the steric bulk of alkyl groups.

Signaling Pathway (Ecdysone Agonism)

EcR_Pathway Ligand 1,2-Bis(4-chlorobenzoyl)hydrazine (Mimic) EcR Ecdysone Receptor (EcR) Ligand->EcR Binds Complex Ligand-EcR-USP Complex EcR->Complex Dimerization USP Ultraspiracle Protein (USP) USP->Complex DNA EcR Response Element (EcRE) Complex->DNA Transcription Activation Effect Lethal Molting (Insecticide Action) DNA->Effect Gene Expression Cascade

Caption: Mechanism of action for diacylhydrazine-based ecdysone agonists.

Applications in Antimicrobial Research

Beyond insecticidal activity, the 4,4'-isomer is a potent ligand for coordination chemistry.

  • Metal Complexation: The hydrazide nitrogens and carbonyl oxygens can chelate transition metals (Cu(II), Co(II), Ni(II)).

  • Performance: The 4,4'-dichloro complexes often exhibit higher antimicrobial activity than the free ligand due to the "Overtone Concept" of cell permeability—the metal complex is more lipophilic, facilitating entry into the bacterial cell wall [3].

  • Isomer Advantage: The 4,4'-isomer is preferred for creating polymeric coordination networks (MOFs) due to its linear, rod-like geometry, whereas the 2,2'-isomer tends to form discrete mononuclear complexes due to steric blocking.

References

  • PrepChem. Synthesis of N,N'-bis(2-chlorobenzoyl)hydrazine. Available at: [Link]

  • Zhang, C. N., & Zheng, Y. F. (2008). 1,2-Bis(2-chlorobenzylidene)hydrazine. Acta Crystallographica Section E. Available at: [Link] (Comparative structural data).

  • PubChem. 1,2-Bis(4-chlorobenzoyl)hydrazine (CAS 895-84-1).[1][2] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide proper disposal procedures

The management and disposal of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1), a bis-aroylhydrazine derivative, requires strict adherence to environmental health and safety (EHS) protocols. Because this comp...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide (CAS: 895-84-1), a bis-aroylhydrazine derivative, requires strict adherence to environmental health and safety (EHS) protocols. Because this compound contains covalently bound halogens (chlorine) and exhibits severe aquatic toxicity, it cannot be processed through standard municipal waste streams or non-halogenated solvent recovery systems.

As a laboratory professional, understanding the mechanistic rationale behind these disposal procedures is critical for maintaining regulatory compliance, preventing environmental contamination, and ensuring laboratory safety.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, personnel must understand the physicochemical properties and hazard classifications of the substance. The presence of dual chlorophenyl rings dictates its environmental persistence and specific incineration requirements.

Property / ClassificationData / SpecificationCausality & Safety Implication
Chemical Formula C₁₄H₁₀Cl₂N₂O₂The dual chlorine atoms classify any resulting waste as halogenated .
Molecular Weight 309.15 g/mol [1]Heavy, solid precipitate potential in mixed waste streams.
GHS Hazard: H319 Causes serious eye irritation[1]Mandates the use of splash-proof safety goggles (ANSI Z87.1) during all waste handling.
GHS Hazard: H400 Very toxic to aquatic life[1]Zero-drain disposal policy. Even trace amounts must be captured to prevent ecological damage.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated waste to prevent explosive reactions and ensure proper high-temperature incineration[2].

Mechanistic Rationale for Waste Segregation

The most critical operational choice in handling 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is routing it exclusively to a halogenated waste stream .

The Causality: When organic compounds containing halogens are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Furthermore, the combustion of this compound generates hydrogen chloride (HCl) gas. Therefore, EPA-permitted Treatment, Storage, and Disposal Facilities (TSDFs) must process this specific waste in specialized high-temperature incinerators equipped with alkaline gas scrubbers to neutralize the acidic effluent[3]. Mixing this compound into a non-halogenated waste carboy compromises the entire container, drastically increasing disposal costs and environmental risk.

Waste Routing and Decision Pathway

The following self-validating workflow ensures that all physical states of the chemical are appropriately captured and routed.

WasteFlow Start Waste Generation: 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide CheckState Determine Physical State & Contamination Level Start->CheckState Solid Solid Waste (Powders, Synthesis Yields) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvents) CheckState->Liquid Consumables Contaminated Consumables (PPE, Weigh Boats, Tips) CheckState->Consumables HalogenatedSolid Halogenated Solid Waste Container Solid->HalogenatedSolid HalogenatedLiquid Halogenated Solvent Waste Carboy Liquid->HalogenatedLiquid Verify Compatibility Consumables->HalogenatedSolid Labeling RCRA/OSHA Compliant Labeling & SAA Storage HalogenatedSolid->Labeling HalogenatedLiquid->Labeling Disposal High-Temp Incineration (EPA-Permitted TSDF) Labeling->Disposal

Decision matrix for the segregation and disposal of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Step-by-Step Disposal Protocol

This protocol complies with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[4] and EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Phase 1: Containment and Segregation
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers for liquid waste. For solid waste, use heavy-duty, sealable polyethylene bags or wide-mouth HDPE jars. Validation: Ensure the container lid has an intact PTFE liner to prevent vapor escape.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane, or Methanol), pour the mixture into the designated Halogenated Solvent Waste carboy.

    • Critical Rule: Never mix with nitric acid or strong oxidizers, as hydrazide derivatives can react violently.

  • Solid Waste Segregation: Place bulk powders, contaminated filter papers, and disposable spatulas into the Halogenated Solid Waste container.

Phase 2: Labeling and Documentation
  • Apply OSHA/EPA Compliant Labels: Immediately affix a "Hazardous Waste" label to the container the moment the first drop or grain of waste is introduced[5].

  • Detail the Constituents: Write the full chemical name: "4-chloro-N'-(4-chlorobenzoyl)benzohydrazide". Do not use abbreviations, acronyms, or structural formulas, as emergency responders cannot readily interpret them.

  • Mark Hazard Classes: Check the boxes for "Toxic" (due to aquatic toxicity) and "Halogenated" on the waste tag[6].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Store at the Point of Generation: Keep the waste container in the laboratory where it was generated, under the control of the operator.

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary tray capable of holding 110% of the primary container's volume. This prevents environmental release in the event of a primary vessel failure.

  • Keep Closed: The container must remain tightly sealed at all times unless waste is actively being added. Funnels left in open carboys are a direct violation of EPA RCRA regulations[3].

Phase 4: Final Transfer and Destruction
  • Monitor Volume Limits: Once an SAA container is full (or reaches the facility's time limit, typically 90-180 days depending on generator status), date the label[2].

  • Transfer to Main Accumulation: Move the sealed container to the facility's Central Accumulation Area within 3 days of dating.

  • Manifesting: The institutional EHS department will log the waste on a Uniform Hazardous Waste Manifest for transport by a licensed contractor to a TSDF for high-temperature incineration.

References

  • PubChem (National Institutes of Health) . "1,2-Bis(4-chlorobenzoyl)-hydrazine | C14H10Cl2N2O2 | CID 246843". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Laboratory Safety Guidance (OSHA 3404-11R)". Available at:[Link]

  • Lab Equipment Direct . "OSHA Lab Safety Equipment: Requirements & Compliance Guide". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Hazardous Waste Management Facilities and Units". Available at:[Link]

  • Florida State University Environmental Health and Safety . "Hazardous Waste Disposal". Available at:[Link]

  • HETI Services . "EPA Rules For Hazardous Waste Management: A Primer on RCRA". Available at:[Link]

  • Columbia University Environmental Health & Safety . "EPA Hazardous Waste Characteristics". Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

As a Senior Application Scientist, the paramount importance of a robust safety culture in the laboratory cannot be overstated. When handling novel or specialized chemical entities like 4-chloro-N'-(4-chlorobenzoyl)benzoh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the paramount importance of a robust safety culture in the laboratory cannot be overstated. When handling novel or specialized chemical entities like 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, a proactive and informed approach to personal protection is not just a regulatory requirement but a professional obligation. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the scientific workflow.

Hazard Analysis: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide may not be readily available, its chemical structure—a diarylhydrazide with chloro-substituents—provides critical clues to its potential hazards. The molecule combines the structural features of chlorinated aromatic compounds and hydrazides. Therefore, a conservative approach dictates that we assume it possesses the cumulative hazards of these chemical classes.

  • Chlorinated Aromatic Compounds: This class of chemicals can exhibit varying levels of toxicity, with many acting as irritants. Their persistence in the environment also necessitates careful handling and disposal.[1]

  • Hydrazide Derivatives: Hydrazine and its derivatives are known for their potential toxicity, with some being recognized as potential carcinogens and skin sensitizers.[2][3][4] They can be corrosive and destructive to tissues upon contact.[4]

Based on related compounds, the anticipated hazards are summarized below.

Hazard CategoryAnticipated Effect on PersonnelSource Compound Example
Skin Corrosion/Irritation Causes skin irritation or potential chemical burns upon contact.[5][6][7]4-Chlorobenzoyl chloride, 4-Chlorobenzohydrazide
Serious Eye Damage/Irritation Causes serious eye irritation or severe damage, potentially leading to blindness.[5][6][7][8]4-Chlorobenzoyl chloride, 4-Chlorobenzohydrazide
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][6]4-Chlorobenzohydrazide
Aquatic Toxicity Very toxic to aquatic life, with long-lasting effects.[9]4-chloro-N'-(4-chlorobenzylidene)benzohydrazide

This hazard assessment logically leads to the implementation of stringent engineering controls and a comprehensive PPE strategy as the primary defense against exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of controls. PPE is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

All handling of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide must, at a minimum, be performed within a certified chemical fume hood (an engineering control).[1][2] This guide focuses on the final, critical layer of protection: PPE.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the anticipated hazards. The following table outlines the minimum required PPE for handling 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1-compliant.[3]Goggles provide a seal against splashes and dust. A face shield is mandatory when handling liquids or significant quantities of powder due to the high risk of severe eye damage.[1][3]
Hands Double Gloving: Nitrile Gloves (inner) and Butyl Rubber or Viton™ Gloves (outer)Consult manufacturer's chemical resistance guides.[1][3]Protects against skin irritation and burns.[6][7] Double gloving provides redundancy in case the outer glove is compromised. Nitrile offers good dexterity, while the outer layer provides enhanced chemical resistance.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronTightly cuffed sleeves. Apron should be worn over the lab coat.Provides a barrier against spills and splashes.[3][10] A flame-resistant coat is a prudent general precaution in a chemical synthesis lab.
Respiratory N/A (when used in a fume hood)See below for exceptions.A certified chemical fume hood serves as the primary respiratory protection.[1][2] A respirator program is required if work must be done outside a hood or if exposure limits could be exceeded.[4][11][12]

Operational Plan: Step-by-Step PPE Protocol for Weighing and Handling

This protocol outlines the procedural steps for safely weighing a solid sample of 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide and preparing a solution inside a chemical fume hood.

A. Pre-Operational Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Gather All Materials: Place all necessary items inside the fume hood before starting, including the chemical container, spatula, weigh paper/boat, beaker, solvent, and waste containers.[2] This minimizes reaching in and out of the hood.

  • Inspect PPE: Carefully check all PPE for signs of damage, such as cracks in goggles or tears in gloves, before use.[10][13]

B. Donning PPE (Sequence is Critical)

  • Lab Coat and Apron: Put on the lab coat, ensuring it is fully buttoned, followed by the chemical-resistant apron.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves (e.g., butyl rubber) over the inner pair.

  • Goggles and Face Shield: Put on chemical splash goggles first, ensuring a snug fit. Then, put on the face shield.

C. Chemical Handling

  • Perform all manipulations at least 6 inches inside the sash of the fume hood.

  • Carefully open the chemical container.

  • Use a spatula to transfer the desired amount of solid to the weigh paper. Avoid creating dust.[11]

  • Close the primary chemical container immediately.

  • Transfer the weighed solid into the designated beaker for dissolution.

D. Doffing PPE (The "Contaminated-to-Clean" Workflow) This process is designed to prevent cross-contamination.

  • Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off so they turn inside out, trapping contamination. Dispose of them in the designated hazardous waste container within the fume hood.[14]

  • Exit the Immediate Work Area.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Apron and Lab Coat: Remove the apron, followed by the lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination. Hang it in its designated location.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the appropriate waste bin.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[14][15]

Caption: Safe handling workflow for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide.

Decontamination and Disposal Plan

Proper disposal is a critical part of the handling lifecycle, essential for both personal and environmental safety.

  • Contaminated PPE: All disposable PPE, including both pairs of gloves and any disposable lab coats or aprons, must be considered hazardous waste.[2] Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[1]

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established procedures. This typically involves washing with an appropriate solvent followed by soap and water.

  • Chemical Waste: All surplus solid material and solutions containing 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide must be disposed of as hazardous chemical waste.[14] Do not pour any amount down the drain.[15] Use a designated, labeled waste container.

  • Spill Cleanup: In the event of a spill, alert colleagues and follow your institution's spill cleanup procedure.[1] This will involve wearing full PPE, using an inert absorbent material to contain the spill, and placing all contaminated materials into a sealed hazardous waste container.[1][15]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air.[7][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[8]

By adhering to these detailed protocols, researchers can confidently and safely handle 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, ensuring that scientific discovery and personal safety proceed hand in hand.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-. Benchchem.
  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hydrazine - Risk Management and Safety. University of California, Santa Barbara.
  • Personal Protective Equipment. US EPA.
  • Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
  • 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816. PubChem.
  • chemical label 4-CHLORO-N'-(4-CHLOROBENZYLIDENE)BENZOHYDRAZIDE.
  • 4 - SAFETY DATA SHEET.
  • Safety data sheet. CPAChem.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Laboratory Safety Guidance. OSHA.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
  • Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. (2021, May 26).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.